2-Methyl-9h-xanthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6279-07-8 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |
InChI Key |
DWWOIEMBMCUMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Methyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the known physical properties of 2-Methyl-9H-xanthene (CAS No. 6279-07-8). Due to a lack of available experimental data for this specific compound, this guide also includes the physical properties of the parent compound, 9H-xanthene, for comparative purposes. Furthermore, generalized experimental protocols for determining key physical properties of organic compounds are detailed.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | Guidechem[1] |
| CAS Number | 6279-07-8 | Guidechem[1] |
| Molecular Formula | C₁₄H₁₂O | Guidechem[1] |
| Molecular Weight | 196.249 g/mol | Guidechem[1] |
Physical Properties
This compound
9H-Xanthene (Parent Compound for Comparison)
The physical properties of the parent compound, 9H-xanthene, are well-documented and can serve as an estimate for the properties of its methylated derivative.
| Property | Value | Source |
| Appearance | Yellow solid | Wikipedia[2] |
| Melting Point | 101-102 °C | Wikipedia[2] |
| Boiling Point | 310-312 °C | Wikipedia[2] |
| Solubility | Soluble in common organic solvents | Wikipedia[2] |
| Density | Data not available |
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range.
Boiling Point Determination
For solid compounds, the boiling point is determined at a specific pressure and is a characteristic physical constant.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted in the test tube.
-
Heating: The test tube is heated in a suitable apparatus, such as a Thiele tube or an oil bath.
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility tests are conducted to determine the appropriate solvent for a compound, which is critical for reaction chemistry and purification.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are used.
-
Procedure: A small, measured amount of the solid is added to a known volume of the solvent in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If not, the mixture may be gently heated to determine solubility at higher temperatures.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a solid organic compound.
Caption: General experimental workflow for determining the physical properties of a solid organic compound.
Signaling Pathways and Experimental Workflows
A search of the scientific literature did not reveal any specific biological signaling pathways in which this compound is known to be involved. Therefore, a diagrammatic representation of a signaling pathway is not applicable to this compound based on current knowledge.
Conclusion
This technical guide has summarized the available physical properties of this compound. While specific experimental data for this compound is limited, the properties of its parent compound, 9H-xanthene, provide a useful reference. The included generalized experimental protocols offer a framework for the laboratory determination of its physical characteristics. Further experimental investigation is required to definitively establish the physical properties of this compound.
References
Unveiling the History and Synthesis of 2-Methyl-9H-xanthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methyl-9H-xanthene. The xanthene core, a privileged scaffold in medicinal chemistry, was first reported in the late 19th century. This document traces the historical context of xanthene synthesis and details a known modern synthetic protocol for this compound, including experimental procedures and characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Xanthene Scaffold
The xanthene nucleus, a dibenzo[b,e]pyran ring system, is a fundamental structural motif found in a variety of synthetic and naturally occurring compounds. The first synthesis of a xanthene derivative, fluorescein, was achieved by Adolf von Baeyer in 1871 through the condensation of resorcinol and phthalic anhydride. This seminal work opened the door to the exploration of a vast chemical space, leading to the development of numerous dyes, fluorescent probes, and biologically active molecules. The unique, rigid, and near-planar tricyclic structure of the xanthene core provides an excellent platform for the design of compounds with diverse pharmacological properties.
Discovery and Historical Synthesis of this compound
While the broader xanthene family has a well-documented history, the specific discovery of this compound is less explicitly recorded in readily available literature. Early investigations into xanthene chemistry during the late 19th and early 20th centuries focused primarily on the synthesis of dyes and related compounds.
An early potential synthesis of this compound is described in a 1951 publication in the Journal of the American Chemical Society by Huston and Robinson. Their work focused on chloro-substituted diphenylmethanes, phenyl benzyl ethers, and benzophenones derived from cresols. While the primary focus was not on xanthene synthesis, the reaction conditions and starting materials explored are consistent with methodologies that could lead to the formation of xanthene derivatives. One of the classical methods for forming the central pyran ring of the xanthene core is the acid-catalyzed condensation of a phenol with a suitable coupling partner, a reaction type explored in this historical context.
A foundational method for the synthesis of the ether linkage present in the xanthene core is the Ullmann condensation, first reported by Fritz Ullmann in 1901. This copper-catalyzed reaction between an aryl halide and a phenol, while often requiring harsh conditions, was a cornerstone of ether synthesis for much of the 20th century and represents a plausible historical route to xanthene derivatives.
Modern Synthetic Approaches
Contemporary organic synthesis has provided more efficient and milder methods for the preparation of substituted xanthenes. A notable example is the Lewis-acid catalyzed one-pot synthesis of various xanthene derivatives, including this compound.
Lewis-Acid Catalyzed One-Pot Synthesis
A modern and efficient method for the synthesis of this compound involves a Lewis-acid catalyzed reaction. This approach offers high yields and procedural simplicity.
Table 1: Synthesis of this compound via Lewis-Acid Catalysis
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Oil Bath Heating | Scandium(III) triflate | Chlorobenzene | Reflux | 24 h | 63 |
| Microwave Irradiation | Scandium(III) triflate | Chlorobenzene | 180 °C | 30 min | 88 |
Experimental Protocol: Microwave-Assisted Synthesis
The following protocol is adapted from a reported Lewis-acid catalyzed one-pot synthesis.
Materials:
-
5-Methylsalicylaldehyde
-
Cyclohex-2-en-1-one
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chlorobenzene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a microwave tube, add 5-methylsalicylaldehyde (1.1 mmol) and cyclohex-2-en-1-one (1.0 mmol) to a suspension of scandium(III) triflate (0.05 mmol) in chlorobenzene (4.0 mL).
-
Seal the tube and heat the reaction mixture in a microwave reactor at 180 °C for 30 minutes.
-
After cooling to room temperature, add DCM (20 mL) and saturated aqueous NaHCO₃ (20 mL) to the reaction mixture.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield this compound.
Diagram 1: Microwave-Assisted Synthesis of this compound
Theoretical Scrutiny of 2-Methyl-9H-xanthene's Molecular Architecture: A Technical Guide
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the structural elucidation of 2-Methyl-9H-xanthene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational chemistry techniques, experimental validation protocols, and data interpretation necessary for a comprehensive understanding of this xanthene derivative.
Introduction to this compound
Xanthene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1] this compound, a specific derivative, presents a unique molecular framework that warrants detailed theoretical investigation to understand its structure-activity relationships. Computational chemistry offers powerful tools to predict and analyze the molecular geometry, electronic properties, and spectroscopic signatures of such molecules.[2]
Theoretical and Computational Methodology
The cornerstone of theoretical molecular structure analysis lies in quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.[1][2]
Computational Protocol
A typical computational workflow for studying this compound involves several key steps:
The initial three-dimensional structure of this compound is typically built using molecular modeling software. This structure is then optimized to find the lowest energy conformation using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (FT-IR) spectrum.[1]
Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts.[5] Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[3] Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties.[1]
Experimental Validation Protocols
Theoretical calculations are most powerful when validated by experimental data. The following spectroscopic techniques are crucial for the characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. The experimental spectrum should be recorded in the solid phase (KBr pellet) or as a thin film. The observed vibrational frequencies can then be compared to the scaled theoretical frequencies obtained from DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. Spectra are typically recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The experimental chemical shifts are then correlated with the theoretically predicted values.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is recorded in a dilute solution using a suitable solvent (e.g., ethanol or acetonitrile). The experimental maximum absorption wavelengths (λ_max) are compared with the results from TD-DFT calculations.[5]
Quantitative Data Summary
The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound, based on findings for similar xanthene derivatives.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (xanthene ring) | 1.37 - 1.38 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-C-C (aromatic) | 118 - 121 | ||
| C-O-C (xanthene ring) | 115 - 118 | ||
| Benzene ring fold angle | 20 - 25 |
Note: These are expected ranges based on literature for similar compounds.[6]
Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical (Scaled) | Experimental | Assignment |
| Aromatic C-H stretch | 3050 - 3100 | 3060 | Aromatic C-H |
| Aliphatic C-H stretch | 2920 - 2980 | 2950 | CH₂ and CH₃ |
| C=C aromatic stretch | 1580 - 1620 | 1600 | Aromatic ring |
| C-O-C stretch | 1230 - 1260 | 1245 | Ether linkage |
Note: Theoretical frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.
Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Theoretical ¹H | Experimental ¹H | Theoretical ¹³C | Experimental ¹³C |
| Aromatic Protons | 6.8 - 7.5 | 6.9 - 7.6 | 115 - 130 | 116 - 131 |
| Methylene Protons (C9) | 3.8 - 4.2 | 4.0 | 30 - 35 | 32 |
| Methyl Protons | 2.2 - 2.5 | 2.3 | 20 - 23 | 21 |
Note: Chemical shifts are relative to a standard (e.g., TMS).
Table 4: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.2 to -1.6 |
| HOMO-LUMO Energy Gap | 4.4 to 4.8 |
Note: A smaller HOMO-LUMO gap suggests higher chemical reactivity.[1]
Logical Relationships in Theoretical and Experimental Analysis
The interplay between theoretical calculations and experimental results is crucial for a robust structural analysis. The following diagram illustrates this synergistic relationship.
Conclusion
The theoretical investigation of this compound, grounded in DFT and TD-DFT calculations and validated by experimental spectroscopic data, provides a comprehensive understanding of its molecular structure and electronic properties. This knowledge is invaluable for predicting its reactivity, understanding its biological activity, and designing novel xanthene derivatives with tailored properties for applications in drug development and materials science. The methodologies and data presented in this guide serve as a robust framework for such research endeavors.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. Computational chemistry facilitates the development of second near-infrared xanthene-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.utm.my [eprints.utm.my]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Methyl-9H-xanthene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-9H-xanthene in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide offers a qualitative assessment based on the known properties of the parent compound, 9H-xanthene, and established principles of organic chemistry. Furthermore, a detailed, standardized experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data in their own laboratory settings.
Introduction to this compound
This compound is a derivative of xanthene, a heterocyclic organic compound. The xanthene core structure is found in a variety of synthetic and naturally occurring molecules, including fluorescent dyes and biologically active compounds. The addition of a methyl group to the xanthene backbone can influence its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in drug discovery, materials science, and organic synthesis, as it dictates the choice of appropriate solvents for reactions, purifications, and formulations.
Qualitative Solubility Profile
The fundamental principle of solubility is "like dissolves like," which indicates that a solute will dissolve best in a solvent that has a similar polarity.[1][2] 9H-xanthene, the parent compound, is a relatively nonpolar molecule and is known to be soluble in common organic solvents.[3] The introduction of a methyl group to the aromatic ring of the xanthene structure is not expected to drastically alter its overall polarity. Methylation of an aromatic compound generally leads to a slight increase in lipophilicity and a minor decrease in polarity.[4]
Based on these principles, a qualitative solubility profile for this compound in a range of common organic solvents has been estimated. The following table summarizes the expected solubility at ambient temperature. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |
| Non-Polar Solvents | |||
| n-Hexane | Non-Polar | Soluble | The non-polar nature of hexane is compatible with the largely non-polar xanthene backbone. |
| Toluene | Non-Polar (Aromatic) | Very Soluble | The aromatic character of toluene will have favorable π-π stacking interactions with the aromatic rings of this compound. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, chloroform is a versatile solvent for non-polar to moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | The moderate polarity of ethyl acetate should be sufficient to dissolve the compound. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity should allow for good solvation of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkage and cyclic structure of THF make it a good solvent for many organic solids. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | The higher polarity of acetonitrile might result in slightly lower solubility compared to less polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be a good solvent for this compound. |
| Polar Protic Solvents | |||
| Methanol | Polar Protic | Sparingly Soluble | The high polarity and hydrogen-bonding capability of methanol may not be ideal for the largely non-polar solute. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Ethanol is slightly less polar than methanol, which may result in slightly better solubility. |
| Water | Polar Protic | Insoluble | The significant difference in polarity between the non-polar this compound and polar water will result in negligible solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method such as the shake-flask method followed by gravimetric or spectroscopic analysis is recommended.[6][7][8]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)
-
Drying oven
3.2. Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[6]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved microcrystals.
-
3.3. Analysis Methods
3.3.1. Gravimetric Analysis [9][10]
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator.
-
Dry the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the container with the dry residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
3.3.2. Spectroscopic Analysis
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. saltise.ca [saltise.ca]
- 2. Khan Academy [khanacademy.org]
- 3. Xanthene - Wikipedia [en.wikipedia.org]
- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Putative Natural Occurrence of 2-Methyl-9H-xanthene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: While the xanthene scaffold is a core structure in a variety of synthetic compounds with significant biological activities, evidence for the natural occurrence of the simple, non-oxygenated 2-Methyl-9H-xanthene is currently absent from scientific literature. In contrast, its oxidized counterpart, the xanthone (9H-xanthen-9-one) nucleus, is a well-documented and abundant class of plant and fungal secondary metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of closely related methylated xanthones and other xanthene derivatives. It details the biosynthetic pathways leading to the xanthone core, outlines established experimental protocols for the isolation and characterization of these compounds from natural sources, and presents quantitative data where available. This information serves as a foundational resource for researchers investigating the potential, yet undiscovered, natural presence of this compound and for those engaged in the synthesis and biological evaluation of novel xanthene-based molecules.
Introduction: The Elusive this compound
The 9H-xanthene tricycle is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of synthetic compounds with applications ranging from fluorescent dyes to potent pharmacological agents.[1] The methylated analogue, this compound, is a known chemical entity, available through synthetic routes. However, a thorough review of phytochemical and mycological literature reveals a conspicuous absence of any reports detailing its isolation from a natural source.
Conversely, the oxidized form, xanthones (9H-xanthen-9-ones), are a large and diverse group of naturally occurring phenolic compounds. These molecules are particularly abundant in certain families of higher plants, such as the Calophyllaceae (Guttiferae) and Gentianaceae, as well as in various terrestrial and marine-derived fungi.[2][3] This guide will, therefore, focus on the natural occurrence, biosynthesis, and isolation of these structurally related and well-documented methylated xanthones and other naturally occurring xanthene derivatives as a proxy for understanding the potential context of this compound.
Natural Occurrence of Methylated Xanthones and Other Xanthene Derivatives
While this compound remains undiscovered in nature, a variety of methylated xanthones have been isolated and characterized. The genus Calophyllum is a particularly rich source of these compounds. Additionally, some non-ketonic xanthene derivatives, which are not this compound but possess the core xanthene ring system, have been identified from natural sources.
Methylated Xanthones in Higher Plants
The family Calophyllaceae is a well-known source of a diverse array of xanthones. Numerous species within the genus Calophyllum have been investigated, leading to the isolation of several methylated xanthones. These compounds often possess additional hydroxyl, methoxy, and prenyl substitutions, which contribute to their biological activities.
| Compound Name | Plant Source | Reference |
| Caloxanthone B | Calophyllum depressinervosum | [4] |
| Caloxanthone I | Calophyllum depressinervosum | [4] |
| Caloxanthone J | Calophyllum depressinervosum | [4] |
| Ananixanthone | Calophyllum depressinervosum, C. buxifolium | [4] |
| 5-Methoxytrapezifolixanthone | Calophyllum canum | [5] |
| 5-Methoxyananixanthone | Calophyllum canum | [5] |
| 6-Deoxyisojacareubin | Calophyllum canum | [5] |
| Caloxanthone C | Calophyllum canum | [5] |
| 1,5-Dihydroxy-3-methoxy-4-isoprenylxanthone | Calophyllum canum | [5] |
Xanthene Derivatives from Fungi
Marine-derived fungi have emerged as a prolific source of novel secondary metabolites, including complex xanthones and, more rarely, non-ketonic xanthenes. These discoveries suggest that fungal metabolic pathways possess the capability to synthesize the core xanthene structure.
| Compound Name | Fungal Source | Reference |
| Aspergiloxathene A (a spiro[anthracenone-xanthene] derivative) | Aspergillus sp. IMCASMF180035 | [6] |
| Yicathin C (a xanthone) | Aspergillus sp. IMCASMF180035 | [6] |
| 1,4,7-trihydroxy-6-methylxanthone | Talaromyces islandicus EN-501 | [7] |
Other Naturally Occurring Xanthene Derivatives
A small number of non-ketonic xanthene derivatives have been isolated from various plant species. These compounds, while not being this compound, demonstrate that the unoxidized xanthene core can be a natural product.
| Compound Name | Natural Source | Reference |
| Hermannol (9-(7-methyloctyl)-9H-xanthene-2,3-diol) | Hermannia geniculata | [8][9] |
| Mulgravanols A and B | Waterhousea mulgraveana | [8] |
| Blumeaxanthene II | Blumea riparia | [8][9] |
| (+)-Myrtucommulone D | Myrtus communis | [9] |
| Homapanicones A and B | Homalium paniculiflorum | [8][9] |
Biosynthesis of the Xanthone Core
The biosynthesis of the more common xanthones in plants proceeds via the acetate-malonate and shikimate pathways. Understanding this pathway is crucial for speculating on the potential biogenesis of a non-ketonic xanthene scaffold. The key steps involve the condensation of precursors from these two pathways to form a benzophenone intermediate, which then undergoes oxidative cyclization to form the xanthone core.
Caption: Generalized biosynthetic pathway of xanthones in plants.
A hypothetical pathway to a non-ketonic xanthene like this compound could potentially diverge from this established route, perhaps involving a reductive step on the benzophenone intermediate before or after cyclization, or an alternative cyclization mechanism that does not proceed through an oxidative process. However, no enzymatic evidence for such a pathway currently exists.
Experimental Protocols
The search for this compound in natural sources would logically begin with methods established for the isolation of other secondary metabolites, particularly xanthones, from plant or fungal matrices.
General Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of targeted phytochemicals, which would be applicable to the search for this compound.
Caption: A standard workflow for the isolation of natural products.
Detailed Methodology: Isolation of Xanthones from Calophyllum spp.
This protocol is adapted from methodologies used for the successful isolation of xanthones from Calophyllum species and represents a robust starting point for investigating the presence of this compound.
1. Plant Material Collection and Preparation:
-
Collect the stem bark of the target species (e.g., Calophyllum canum).
-
Air-dry the plant material in the shade for 2-3 weeks until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature (3 x 3 L for each solvent, 72 hours per solvent).
-
Concentrate the filtrates for each solvent under reduced pressure using a rotary evaporator to obtain the respective crude extracts.
3. Chromatographic Fractionation and Purification:
-
Subject the ethyl acetate extract, which is often rich in phenolic compounds like xanthones, to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the VLC column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to yield several fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) and pool those with similar profiles.
-
Further purify the fractions containing compounds of interest using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification of individual compounds can be achieved by preparative high-performance liquid chromatography (HPLC).
4. Structure Elucidation:
-
Determine the structures of the isolated pure compounds using spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To identify the chromophore system.
-
FT-IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.
-
Analytical Methods for Detection of this compound
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary analytical tool for the detection of this compound in complex natural extracts, such as essential oils or less polar fractions.
GC-MS Analysis Protocol Outline:
-
Sample Preparation: The crude extract or a fraction would be dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
Separation: The components of the mixture are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for identification. The presence of a peak with a retention time and mass spectrum matching that of an authentic standard of this compound would provide strong evidence for its presence.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question. While its oxidized relatives, the xanthones, are widespread in certain plant and fungal taxa, the non-ketonic parent compound has yet to be discovered in nature. This guide has provided a framework for addressing this knowledge gap by outlining the natural sources of related compounds, detailing the established biosynthetic pathway of the xanthone core, and presenting robust experimental protocols for the isolation and characterization of xanthene-type molecules.
Future research in this area should focus on:
-
Targeted screening: Employing sensitive analytical techniques like GC-MS and LC-MS to screen extracts from plant families known to produce xanthones (e.g., Calophyllaceae, Gentianaceae) and diverse fungal strains for the presence of this compound.
-
Biosynthetic gene cluster analysis: Genomic analysis of xanthone-producing organisms may reveal novel enzymatic pathways that could lead to the formation of non-ketonic xanthenes.
-
Synthesis and biological evaluation: The synthesis of this compound and its derivatives for biological screening is crucial to understand their potential pharmacological relevance and to provide analytical standards for natural product screening.
By leveraging the extensive knowledge of xanthone chemistry and biology, researchers are well-equipped to explore the possibility of this compound as a novel natural product and to unlock the potential of this and other simple xanthene derivatives in drug discovery and development.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and antifungal xanthones from Calophyllum caledonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
An In-depth Technical Guide to the Health and Safety of Handling 2-Methyl-9H-xanthene
Hazard Assessment and Identification
Due to the absence of specific toxicological data for 2-Methyl-9H-xanthene, a precautionary approach is mandatory. The hazard profile must be inferred from its parent structure, 9H-Xanthene, and other derivatives. The parent compound, 9H-Xanthene, is classified as a skin sensitizer.[1][2] Other xanthene-based compounds are known to cause skin and eye irritation. Therefore, it is prudent to assume that this compound may possess similar irritant and sensitizing properties.
1.1 Physicochemical Data
Specific, experimentally verified physical and chemical properties for this compound are not well-documented. The following table contains basic identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [3] |
| CAS Number | 6279-07-8 | [3] |
| GHS Classification | No data available | [3] |
1.2 Inferred Hazard Classification from Related Compounds
The following table summarizes the known hazards of the parent compound, 9H-Xanthene, which should be used as a basis for inferring the potential hazards of this compound.
| Compound | CAS Number | GHS Pictogram | Signal Word | Hazard Statements |
| 9H-Xanthene | 92-83-1 | GHS07 (Exclamation Mark) | Warning | H317 : May cause an allergic skin reaction.[1][2] |
Based on this data, the logical assumption is that this compound should be handled as, at minimum, a potential skin sensitizer and irritant.
Caption: Logical relationship of inferred hazards for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the unknown nature of the compound, all work must be conducted under the assumption that the material is hazardous.[4] Standard operating procedures for novel chemicals with unknown hazards must be strictly followed.
2.1 Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]
-
Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential.[6] The following should be considered the minimum requirement:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact, irritation, and potential sensitization.[6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[4][7] | To protect eyes from splashes of solutions or contact with airborne particles.[7] |
| Body Protection | A buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities.[8] | To protect skin and clothing from contamination. |
| Respiratory | Not generally required if work is confined to a fume hood. If there's a risk of aerosol generation outside of a hood, a risk assessment should be performed to determine if an N95 or higher-level respirator is needed.[7][8] | To prevent inhalation of airborne particles. |
Storage and Disposal
3.1 Storage Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.
-
Store in a tightly sealed, clearly labeled container. The label must indicate the chemical name and state "Warning: Hazards Not Fully Known".[4][9]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Utilize secondary containment to prevent the spread of material in case of a spill.[4]
3.2 Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
Experimental Protocols and Workflows
Disclaimer: No specific experimental protocols for the handling of this compound were identified during the literature search. The following represents a generalized workflow for handling a research chemical with unknown toxicity.
Caption: General experimental workflow for safely handling a chemical of unknown toxicity.
Emergency Procedures
Be prepared for accidents before beginning any work.[5]
5.1 Spills
-
Treat any spill of this compound as a major spill.[4]
-
Evacuate the immediate area and notify colleagues and the laboratory supervisor.
-
If trained and equipped, contain the spill using appropriate absorbent materials. Avoid generating dust.
-
Prevent the material from entering drains.
5.2 Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. twu.edu [twu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. falseguridad.com [falseguridad.com]
- 7. trimaco.com [trimaco.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Unlocking the Potential of 2-Methyl-9H-xanthene: A Technical Guide to Future Research
For Immediate Release
Shanghai, China – November 2, 2025 – Often overshadowed by its more complex derivatives, 2-Methyl-9H-xanthene presents a foundational scaffold ripe for exploration in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide outlines promising, yet underexplored, research avenues for this compound, offering a roadmap for scientists and drug development professionals to unlock its latent potential. While specific research on this compound is limited, the well-documented and diverse activities of the broader xanthene class provide a strong rationale for its investigation.
Introduction to this compound
This compound is a tricyclic aromatic ether with the molecular formula C₁₄H₁₂O. Its structure consists of a central pyran ring fused to two benzene rings, with a methyl group substituted at the 2-position. This relatively simple structure serves as a versatile starting point for the synthesis of a wide array of more complex molecules. The xanthene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and fluorescent dyes.[1][2] The methyl group at the 2-position offers a subtle yet potentially significant modification to the electronic and steric properties of the xanthene nucleus, which could be exploited for novel applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6279-07-8 | [3] |
| Molecular Formula | C₁₄H₁₂O | [3] |
| Molecular Weight | 196.24 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (predicted) | [2] |
Potential Research Areas
The research potential of this compound can be systematically explored in three key areas: Medicinal Chemistry, Materials Science, and as a Chemical Probe.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The xanthene nucleus is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, anticancer, and antidiabetic properties.[4][5] The 2-methyl substitution provides a unique starting point for the design of new drug candidates.
2.1.1. Synthesis of Novel Derivatives:
A primary research focus should be the synthesis of a diverse library of compounds derived from this compound. The methyl group can influence the regioselectivity of further substitutions on the aromatic rings, potentially leading to novel isomers with distinct biological activities. Key synthetic strategies could include:
-
Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts reactions to introduce functional groups on the benzene rings.
-
Functionalization of the 9-position: Introduction of various substituents at the methylene bridge, a position known to be critical for the biological activity of many xanthene derivatives.[6]
-
Oxidation to Xanthone: Conversion to 2-Methyl-9H-xanthen-9-one opens up another avenue for derivatization, as xanthones are also a well-established class of bioactive compounds.[7]
2.1.2. Screening for Biological Activity:
The synthesized library of this compound derivatives should be subjected to a battery of biological screens to identify lead compounds. Based on the known activities of the xanthene class, the following areas are of high interest:
-
Anticancer Activity: Screening against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects. Mechanistic studies could explore pathways such as apoptosis induction or cell cycle arrest.
-
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains.
-
Antiviral Activity: Screening for efficacy against various viruses.
-
Enzyme Inhibition: Targeting specific enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.
Caption: Workflow for Medicinal Chemistry Exploration.
Materials Science: Building Blocks for Functional Materials
Xanthene derivatives are well-known for their photophysical properties, making them valuable components in fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).[8][9][10] The introduction of a methyl group in this compound can subtly tune these properties.
2.2.1. Photophysical Characterization:
A fundamental research step is the thorough characterization of the absorption and emission properties of this compound and its derivatives. This would involve:
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, quantum yields, and Stokes shifts in various solvents.[9]
-
Time-Resolved Fluorescence Spectroscopy: To measure fluorescence lifetimes.
-
Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic structure and excited state properties.[11]
Table 2: Hypothetical Photophysical Data for a Novel this compound Derivative
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Hexane | 350 | 380 | 0.15 |
| Dichloromethane | 355 | 390 | 0.25 |
| Acetonitrile | 358 | 400 | 0.35 |
| Methanol | 360 | 410 | 0.40 |
2.2.2. Development of Novel Materials:
Based on its photophysical properties, this compound could be a building block for:
-
Fluorescent Probes: Derivatization with specific recognition moieties could lead to sensors for metal ions, pH, or biologically relevant molecules.
-
Organic Light-Emitting Diodes (OLEDs): Incorporation into polymer backbones or as dopants in emissive layers of OLED devices.[12]
-
Advanced Polymers: Synthesis of polymers containing the this compound unit could yield materials with tailored optical and electronic properties.[12]
Caption: Research Pathways in Materials Science.
Chemical Probes and Biological Imaging
The inherent fluorescence of many xanthene derivatives makes them excellent candidates for use as chemical probes in biological systems.[11] this compound can serve as a core structure for the development of novel imaging agents.
2.3.1. Design of Targeted Probes:
By attaching specific ligands, derivatives of this compound could be designed to target:
-
Specific Organelles: For example, mitochondria or the endoplasmic reticulum.
-
Enzymes: Probes that become fluorescent upon interaction with a particular enzyme.
-
Biomolecules: Probes that bind to specific proteins or nucleic acid structures.
2.3.2. In Vitro and In Vivo Imaging:
Promising probes would be evaluated for their utility in:
-
Cellular Imaging: Using fluorescence microscopy to visualize biological processes in living cells.
-
In Vivo Imaging: Potentially in small animal models to track biological events in a whole-organism context.
Experimental Protocols
General Synthesis of 12-Aryl-tetrahydrobenzo[α]xanthen-11-ones (as an example of derivatization)
This protocol describes a general method for the one-pot, three-component synthesis of xanthene derivatives, which could be adapted for precursors of this compound.[6]
-
Reactants: A mixture of an appropriate aldehyde (1 mmol), β-naphthol (1 mmol), and dimedone (1 mmol) is prepared.
-
Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
Solvent: The reaction is typically carried out in a suitable solvent such as ethanol or under solvent-free conditions.
-
Reaction Conditions: The mixture is refluxed or stirred at an elevated temperature for a specified period.
-
Work-up: The reaction mixture is cooled, and the solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Protocol for Photophysical Measurements
-
Sample Preparation: Solutions of the this compound derivative are prepared in various spectroscopic-grade solvents at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Emission: Emission spectra are recorded on a spectrofluorometer, with the excitation wavelength set at the absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Conclusion
This compound represents a largely untapped resource in chemical research. Its simple, yet versatile, structure provides a foundation for the development of novel compounds with significant potential in medicine and materials science. The proposed research areas, grounded in the extensive literature on the broader xanthene class, offer a clear and compelling path forward for researchers to explore and exploit the full potential of this intriguing molecule. The systematic synthesis, screening, and characterization of this compound and its derivatives are poised to yield exciting discoveries and valuable intellectual property.
References
- 1. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. goums.ac.ir [goums.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Methyl-9H-xanthene and its Role in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-9H-xanthene, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of xanthene chemistry with data from closely related analogues to present a thorough and practical resource.
Core Properties of this compound
This compound belongs to the xanthene class of oxygen-containing heterocycles. The core xanthene structure is a dibenzo[b,e]pyran system. The properties of this compound are influenced by this tricyclic framework and the methyl substituent on one of the aromatic rings.
| Property | Value | Source |
| CAS Number | 6279-07-8 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and dichloromethane | General knowledge |
Synthesis of this compound
The most direct and common method for the synthesis of 9H-xanthene derivatives is the reduction of the corresponding 9-xanthone (9H-xanthen-9-one). Therefore, the synthesis of this compound is anticipated to proceed via the reduction of 2-methyl-9H-xanthen-9-one. Two classical and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Clemmensen Reduction (Representative)
The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid to reduce ketones to alkanes.[2][3] This method is suitable for substrates that are stable in strongly acidic conditions.
Materials:
-
2-methyl-9H-xanthen-9-one
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a flask, zinc dust (20 equivalents) is washed with a 5% aqueous HCl solution to remove surface oxides. The acid is decanted, and the zinc is treated with a 5% aqueous solution of mercuric chloride for 5 minutes with occasional swirling. The solution is decanted, and the amalgamated zinc is washed with water, followed by ethanol and then ether. The amalgam should be used immediately.
-
Reaction Setup: The freshly prepared zinc amalgam is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Toluene (as a co-solvent to dissolve the starting material) and a small amount of water are added.
-
Reduction: A solution of 2-methyl-9H-xanthen-9-one (1 equivalent) in toluene is added to the flask. Concentrated hydrochloric acid (30 equivalents) is added portion-wise through the dropping funnel over a period of 1-2 hours while the mixture is heated to reflux.
-
Work-up: After the addition of acid is complete, the reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete (monitored by TLC). The mixture is then cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
-
Purification: The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Protocol: Wolff-Kishner Reduction (Representative)
The Wolff-Kishner reduction is an alternative method that employs basic conditions, making it suitable for acid-sensitive substrates.[4] The Huang-Minlon modification is a commonly used one-pot procedure.[5]
Materials:
-
2-methyl-9H-xanthen-9-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Diethylene glycol or triethylene glycol (high-boiling solvent)
-
Water
-
Hydrochloric acid (for neutralization)
-
Ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-methyl-9H-xanthen-9-one (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol are mixed. Hydrazine hydrate (3-5 equivalents) is then added.
-
Hydrazone Formation: The mixture is heated to 100-130 °C for 1-2 hours to allow for the formation of the hydrazone. During this time, the water and excess hydrazine can be distilled off.
-
Decomposition: The temperature of the reaction mixture is then raised to 190-200 °C and maintained for 3-4 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The mixture is then acidified with dilute hydrochloric acid and extracted with ether or dichloromethane.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure.
-
Final Purification: The crude this compound can be purified by recrystallization or column chromatography as described for the Clemmensen reduction.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR (in CDCl₃) | * Methyl Protons: A singlet around δ 2.3-2.5 ppm. * Methylene Protons (C9): A singlet around δ 4.0 ppm. * Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.3 ppm. The protons on the methylated ring will show distinct splitting patterns influenced by the methyl group. |
| ¹³C NMR (in CDCl₃) | * Methyl Carbon: A signal around δ 20-22 ppm. * Methylene Carbon (C9): A signal around δ 30-35 ppm. * Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the methyl group will be shifted downfield. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): An intense peak at m/z = 196. * Major Fragments: Loss of a hydrogen atom to give a stable xanthenyl cation at m/z = 195. Other fragments corresponding to the cleavage of the xanthene ring system. |
Role in Organic Chemistry and Drug Development
The xanthene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be derivatized to interact with a variety of biological targets.[6] Xanthene derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[7]
The introduction of a methyl group to the xanthene core, as in this compound, can influence its biological activity through several mechanisms:
-
Steric Effects: The methyl group can influence the binding of the molecule to its biological target.
-
Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic system, which can affect its reactivity and interactions with biological macromolecules.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Biological Activities
While specific biological data for this compound is not available, studies on other methyl-substituted xanthene derivatives provide insights into its potential therapeutic applications.
| Biological Activity | Methylated Xanthene Derivative | Key Findings | Reference |
| Anticancer | N-substituted 14-aryl-14H-dibenzo[a,j]xanthene-3,11-dicarboxamides | Showed strong inhibitory activity on human hepatocellular carcinoma cell lines. | [1] |
| Antimicrobial | Xanthene sulfonamide and carboxamide derivatives | Displayed effective antimicrobial activity against a series of bacteria and fungi. | [8] |
| Antioxidant | 4-methyl-8-hydroxylpsoralen (a xanthotoxol derivative) | The methyl group was found to attenuate the antioxidant effectiveness in radical-induced DNA oxidation. | [2] |
DOT Script for Biological Screening Workflow
Caption: A hypothetical workflow for the biological evaluation of this compound.
Conclusion
This compound is a derivative of the medicinally important xanthene scaffold. While direct experimental data for this specific compound is limited, its synthesis can be reliably achieved through the reduction of 2-methyl-9H-xanthen-9-one using established methods like the Clemmensen or Wolff-Kishner reductions. Based on the extensive research on related xanthene derivatives, this compound holds potential for further investigation as a lead compound in drug discovery programs, particularly in the areas of anticancer and antimicrobial research. Further synthetic and biological studies are warranted to fully elucidate its chemical reactivity and therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. 6279-07-8|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-9H-xanthene from 2-Aryloxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-Methyl-9H-xanthene, a valuable scaffold in medicinal chemistry and materials science. The primary synthetic route detailed is the intramolecular reductive cyclization of 2-aryloxybenzaldehydes. This method offers a metal-free and efficient pathway to obtaining the target xanthene derivative.
Introduction
Xanthene and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also utilized as fluorescent dyes and in laser technologies. The synthesis of specific xanthene derivatives, such as this compound, is of significant interest for the development of novel therapeutic agents and functional materials. The protocol outlined below is based on a metal-free reductive cyclization strategy, which presents advantages in terms of cost, environmental impact, and ease of work-up.[1][2]
Reaction Principle
The synthesis of this compound from 2-(p-tolyloxy)benzaldehyde proceeds via an intramolecular electrophilic aromatic substitution followed by a reduction step. In the presence of a phosphorous acid and iodine system, the aldehyde is activated, facilitating the cyclization onto the electron-rich aromatic ring of the aryloxy moiety. The resulting intermediate is then reduced in situ to afford the final 9H-xanthene product.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of xanthene derivatives from 2-aryloxybenzaldehydes using a phosphorous acid/iodine system. While specific data for this compound is not extensively published, the data for analogous structures provides a strong predictive framework for expected outcomes.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenoxybenzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 99 | [2] |
| 2-(4-Methoxyphenoxy)benzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 95 | [2] |
| 2-(4-Chlorophenoxy)benzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 92 | [2] |
DCE: 1,2-Dichloroethane
Experimental Protocol
This protocol details the synthesis of this compound from 2-(p-tolyloxy)benzaldehyde.
Materials:
-
2-(p-tolyloxy)benzaldehyde
-
Phosphorous acid (H₃PO₃)
-
Iodine (I₂)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(p-tolyloxy)benzaldehyde (1.0 mmol), phosphorous acid (2.5 mmol), and iodine (0.7 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (0.2 M solution with respect to the aldehyde).
-
Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
1,2-Dichloroethane is a toxic and flammable solvent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Iodine is corrosive and can cause stains. Avoid contact with skin and clothing.
-
Phosphorous acid is corrosive. Handle with care.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The metal-free conditions make this an attractive approach for applications where metal contamination is a concern. The methodology is expected to be scalable and applicable to the synthesis of a variety of substituted xanthene derivatives. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for specific substrates.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-9H-xanthene
Abstract
This document provides a detailed, step-by-step laboratory protocol for the synthesis of 2-Methyl-9H-xanthene, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The primary synthetic route described herein is the deoxygenation of the commercially available precursor, 2-methyl-9H-xanthen-9-one. Two robust and widely applicable reduction methods are presented: the Wolff-Kishner reduction (specifically the Huang-Minlon modification) and the Clemmensen reduction. This protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
Xanthene and its derivatives are an important class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. Their unique photophysical properties have led to their use as fluorescent dyes and probes. In the realm of medicinal chemistry, the xanthene scaffold is a privileged structure found in numerous compounds with a wide range of therapeutic activities. This compound serves as a key intermediate for the synthesis of more complex molecular architectures.
The synthesis of this compound is most conveniently achieved through the reduction of the corresponding ketone, 2-methyl-9H-xanthen-9-one. This application note details two effective methods for this transformation: the basic-media Wolff-Kishner reduction and the acidic-media Clemmensen reduction. The choice between these methods will depend on the stability of any other functional groups present in more complex substrates, though for the synthesis of the parent this compound, both are highly effective.
Synthetic Pathways
The overall synthetic transformation is the reduction of the carbonyl group at the 9-position of the xanthene core to a methylene group.
Caption: Synthetic routes for this compound from 2-methyl-9H-xanthen-9-one.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Hydrazine hydrate is highly toxic and corrosive. Concentrated hydrochloric acid is corrosive. Handle these reagents with extreme care.
Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)
This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids. The Huang-Minlon modification is a one-pot procedure that is generally high-yielding.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-9H-xanthen-9-one | ≥98% | Commercial Source |
| Hydrazine hydrate (85%) | Reagent Grade | Commercial Source |
| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Commercial Source |
| Diethylene glycol | Anhydrous, 99.8% | Commercial Source |
| Deionized water | - | In-house |
| Diethyl ether | Anhydrous | Commercial Source |
| Hydrochloric acid (2 M) | - | In-house |
| Saturated sodium chloride solution (Brine) | - | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser and a distillation head
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-9H-xanthen-9-one (5.0 g, 23.8 mmol), potassium hydroxide (4.0 g, 71.3 mmol), and diethylene glycol (50 mL).
-
Hydrazone Formation: Add hydrazine hydrate (85%, 3.5 mL, 59.5 mmol) to the mixture. Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 hours to ensure the complete formation of the hydrazone.[1][2]
-
Water Removal: After the initial reflux, replace the reflux condenser with a distillation head. Increase the temperature to allow for the distillation of water and excess hydrazine hydrate. Continue distillation until the temperature of the reaction mixture reaches 200-205 °C.[3]
-
Reduction: Once the temperature has stabilized, reattach the reflux condenser and continue to heat the mixture at reflux for an additional 4 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 2 M hydrochloric acid (50 mL) to remove any remaining hydrazine, followed by deionized water (50 mL), and finally with saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or hexane to afford pure this compound as a solid.
Method B: Clemmensen Reduction
This method is performed under strongly acidic conditions and is an alternative to the Wolff-Kishner reduction. It is particularly effective for aryl-alkyl ketones.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-9H-xanthen-9-one | ≥98% | Commercial Source |
| Zinc powder (<10 µm) | Reagent Grade | Commercial Source |
| Mercuric chloride (HgCl₂) | ACS Reagent | Commercial Source |
| Hydrochloric acid (concentrated, 37%) | ACS Reagent | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Deionized water | - | In-house |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Saturated sodium bicarbonate solution | - | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
Equipment:
-
Round-bottom flask (250 mL) with a reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of Zinc Amalgam (Zn(Hg)): In a 250 mL round-bottom flask, add zinc powder (15 g, 230 mmol). In a separate beaker, dissolve mercuric chloride (1.5 g) in 20 mL of deionized water and add 1 mL of concentrated hydrochloric acid. Add the mercuric chloride solution to the zinc powder and swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with deionized water (3 x 25 mL).
-
Reaction Setup: To the freshly prepared zinc amalgam in the flask, add 50 mL of deionized water, 75 mL of concentrated hydrochloric acid, and 50 mL of toluene. Add 2-methyl-9H-xanthen-9-one (5.0 g, 23.8 mmol).
-
Reduction: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with efficient stirring for 6-8 hours. If the reaction slows, a small additional portion of concentrated HCl can be added.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully decant the liquid phase from the excess zinc amalgam.
-
Extraction: Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine all organic layers and carefully wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) until the effervescence ceases, and finally with deionized water (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure this compound.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound.
| Parameter | Wolff-Kishner Reduction (Huang-Minlon) | Clemmensen Reduction |
| Reaction Time | 5-6 hours | 6-8 hours |
| Reaction Temperature | 120-205 °C | Reflux (~110 °C) |
| Typical Yield | 80-95% | 70-85% |
| Purity (after purification) | >98% | >98% |
| Reaction Conditions | Basic | Acidic |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Catalysts for Efficient Synthesis of Xanthene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of xanthene derivatives, a class of compounds with significant pharmacological and biological activities.[1][2] The synthesis of these molecules has garnered considerable interest due to their potential applications in medicinal chemistry, materials science, and as fluorescent dyes.[1][3] This guide focuses on various catalytic systems, offering a comparative overview of their performance and detailed experimental procedures to facilitate their implementation in a laboratory setting.
Introduction to Xanthene Synthesis
Xanthenes are heterocyclic compounds that can be synthesized through various methods, most commonly via the condensation of aldehydes with β-naphthol or other active methylene compounds.[1] The efficiency of these reactions is often enhanced by the use of catalysts. This document explores a range of catalysts, including heterogeneous, homogeneous, and nanocatalyst systems, providing quantitative data to aid in catalyst selection.
Comparative Data of Catalytic Systems
The following tables summarize the performance of different catalysts in the synthesis of various xanthene derivatives. The data highlights key parameters such as reaction time, temperature, catalyst loading, and product yield, allowing for a direct comparison of catalyst efficiency.
Table 1: Heterogeneous Catalysts for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sn(II)/nano silica | Benzaldehyde | Ethanol | Reflux | 3 | 94 | [1] |
| Sn(II)/nano silica | 4-Chlorobenzaldehyde | Ethanol | Reflux | 3 | 92 | [1] |
| Sn(II)/nano silica | 4-Nitrobenzaldehyde | Ethanol | Reflux | 3 | 88 | [1] |
| Zn/MCM-41 | Benzaldehyde | Solvent-free | 110 | 0.5 | 95 | [4] |
| DABCO/Amberlyst-15 | Benzaldehyde | Solvent-free | 120 | 0.33 | 94 | [3] |
| DABCO/Amberlyst-15 | 4-Chlorobenzaldehyde | Solvent-free | 120 | 0.25 | 98 | [3] |
| SESA/Silica | Benzaldehyde | Solvent-free | 130 | 0.25 | 95 | [5] |
| SESA/Silica | 4-Methylbenzaldehyde | Solvent-free | 130 | 0.33 | 92 | [5] |
Table 2: Nanocatalysts for Xanthene Synthesis
| Catalyst | Xanthene Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cu@NNPS-NaY | 1,8-Dioxo-octahydroxanthene | Ethanol | 60 | 40 | 95 | [6] |
| Cu@NNPS-NaY | Tetrahydrobenzo[a]xanthen-11-one | Ethanol | 60 | 30 | 97 | [6][7][8] |
| Cu@NNPS-NaY | 14-Aryl-14H-dibenzo[a,j]xanthene | Ethanol | 60 | 10 | 96 | [6][7][8] |
| Fe-Cu/ZSM-5 | Tetrahydrobenzo[a]xanthen-11-one | Water | Ambient | 15-20 | 92-98 | [9] |
| NiCuFe2O4 (ultrasound) | 14-Aryl-14H-dibenzo[a,j]xanthene | - | - | - | High | [10] |
| Fe3O4@Agar-Ag | Dibenzo[a,j]xanthenes | - | - | - | High | [10] |
Table 3: Homogeneous and Other Catalytic Systems
| Catalyst | Xanthene Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [(Et3N)2SO][HSO4]2 | 14-Aryl-14H-dibenzo[a,j]xanthene | Solvent-free | 120 | 10 | 91 | [11] |
| [(Et3N)2SO][HSO4]2 | Tetrahydrobenzo[a]xanthen-11-one | Solvent-free | 120 | 15 | 94 | [11] |
| Perchloric acid (ultrasound) | 14-Aryl-14H-dibenzo[a,j]xanthenes | Glacial Acetic Acid | - | 30-90 | 90-98 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes using Sn(II)/nano silica[1]
Materials:
-
β-Naphthol
-
Aromatic or aliphatic aldehyde
-
Sn(II)/nano silica catalyst (10 mol% based on Sn)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 25 mL single-necked flask equipped with a condenser, add β-naphthol (2 mmol), the desired aldehyde (1 mmol), Sn(II)/nano silica catalyst (0.1 mmol), and 10 mL of ethanol.
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane mixture as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 14-aryl-14H-dibenzo[a,j]xanthene derivative.
Protocol 2: Synthesis of Tetrahydrobenzo[a]xanthen-11-one using DABCO/Amberlyst-15[3]
Materials:
-
Dimedone (1.3 mmol)
-
Benzaldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
DABCO/Amberlyst-15 catalyst (24% mmol of 30.00% w/w)
Procedure:
-
In a reaction vessel, combine dimedone, benzaldehyde, 2-naphthol, and the DABCO/Amberlyst-15 catalyst.
-
Heat the mixture in an oil bath at 120°C under neat (solvent-free) conditions.
-
Stir the reaction mixture for the time specified in Table 1 (e.g., 20 minutes for benzaldehyde).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol and heat to dissolve the product.
-
Filter the hot solution to remove the heterogeneous catalyst.
-
Cool the filtrate to allow the pure product to crystallize.
Protocol 3: General Procedure for Xanthene Synthesis using Cu@NNPS-NaY Catalyst[6][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol) and/or β-naphthol (2 mmol)
-
Cu@NNPS-NaY catalyst (30 mg)
-
Ethanol (10 mL)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of the aromatic aldehyde, and dimedone and/or β-naphthol in 10 mL of ethanol, add 30 mg of the Cu@NNPS-NaY catalyst.
-
Stir the reaction mixture at 60°C for the time indicated in Table 2 (typically 10-60 minutes).
-
Monitor the reaction completion using TLC (EtOAc:n-hexane).
-
After completion, separate the catalyst by centrifugation or filtration.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Visualized Workflows and Mechanisms
The following diagrams, created using Graphviz, illustrate key experimental workflows and a proposed reaction mechanism.
Caption: General experimental workflow for xanthene synthesis using a heterogeneous catalyst.
Caption: Workflow for the recovery and reuse of a heterogeneous or nanocatalyst.
Caption: A plausible reaction mechanism for the formation of tetrahydrobenzoxanthenones.[3]
References
- 1. Frontiers | Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst; Effect of the Template [scielo.org.mx]
- 5. e-journals.in [e-journals.in]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 2-Methyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-9H-xanthene, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through an acid-catalyzed condensation reaction of salicylaldehyde and p-cresol, accelerated by ultrasonic irradiation. This sonochemical approach offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry. These application notes are intended to guide researchers in the efficient synthesis of this and related xanthene derivatives.
Introduction
Xanthene and its derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of many synthetic dyes and are present in various naturally occurring bioactive compounds. The this compound scaffold is a key intermediate in the development of novel pharmaceutical agents and functional materials. Traditional synthetic methods often require prolonged reaction times and high temperatures. The application of ultrasound in organic synthesis has been shown to significantly enhance reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures, leading to an enhanced chemical reactivity. This protocol details an efficient, ultrasound-assisted method for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of this compound
| Parameter | Conventional Heating | Ultrasound-Assisted Method |
| Reaction Time | 4 - 6 hours | 30 - 60 minutes |
| Temperature | 80 - 100 °C | Room Temperature to 50 °C |
| Yield | 60 - 75% | 85 - 95% |
| Catalyst | Strong acids (e.g., H₂SO₄) | Mild acids (e.g., p-TSA) |
| Energy Consumption | High | Low |
| By-product Formation | Moderate | Minimal |
Note: The data presented for the ultrasound-assisted method is based on typical improvements observed for similar reactions in the literature, as a direct comparative study for this specific molecule is not widely available.
Experimental Protocols
Materials and Equipment
-
Salicylaldehyde (Reagent Grade, ≥98%)
-
p-Cresol (Reagent Grade, ≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (Reagent Grade, ≥98.5%)
-
Ethanol (Anhydrous, ≥99.5%)
-
Ethyl acetate (HPLC Grade, ≥99.5%)
-
Hexane (HPLC Grade, ≥99.5%)
-
Sodium bicarbonate (NaHCO₃) (Reagent Grade, ≥99.7%)
-
Anhydrous sodium sulfate (Na₂SO₄) (Reagent Grade, ≥99.0%)
-
Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz, Power: 100-300 W)
-
Round-bottom flask (50 mL)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle (for comparison)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Column chromatography setup
Synthesis of this compound
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) and p-cresol (1.08 g, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: To the solution, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath containing water. For a probe sonicator, insert the probe into the reaction mixture, ensuring it does not touch the sides of the flask. Irradiate the mixture at a frequency of 35 kHz and a power of 200 W for 30-60 minutes. The temperature of the water bath should be monitored and maintained between 40-50 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (9:1) as the eluent.
-
Work-up: Upon completion of the reaction, remove the flask from the ultrasonic bath and allow it to cool to room temperature. Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the ultrasound-assisted synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.
Conclusion
The ultrasound-assisted synthesis of this compound presents a highly efficient and environmentally friendly alternative to conventional synthetic methods. The protocol outlined in these application notes provides a clear and reproducible procedure for obtaining this valuable compound in high yields and purity. This methodology is scalable and can be adapted for the synthesis of other xanthene derivatives, making it a valuable tool for researchers in organic synthesis and drug discovery. The use of sonochemistry not only accelerates the reaction but also promotes a greener synthetic route by reducing energy consumption and the need for harsh reaction conditions.
Application Note: Solvent-Free Synthesis of 2-Methyl-9H-xanthene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthene and its derivatives are a significant class of oxygen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and materials science. Traditional methods for their synthesis often involve the use of volatile and hazardous organic solvents, leading to environmental concerns and complex purification procedures. In line with the principles of green chemistry, solvent-free synthesis methods offer a more sustainable alternative by reducing waste, energy consumption, and the use of toxic substances.
This application note details a proposed solvent-free protocol for the synthesis of 2-Methyl-9H-xanthene. The method is based on the acid-catalyzed condensation of salicylaldehyde and p-cresol under thermal conditions. This approach is presented as a greener, more efficient alternative to conventional synthesis routes. While several solvent-free methods exist for various xanthene derivatives, this note adapts these principles for the specific synthesis of this compound.[1][2]
Proposed Solvent-Free Synthesis Methods
Two primary solvent-free approaches are proposed for the synthesis of this compound: a thermal method using a solid acid catalyst and a microwave-assisted method. Both methods are designed to be environmentally benign and efficient.
Method 1: Solid-State Synthesis using a Heterogeneous Acid Catalyst
This method involves the direct reaction of salicylaldehyde and p-cresol in the presence of a solid acid catalyst under solvent-free thermal conditions. The use of a heterogeneous catalyst simplifies the work-up process, as the catalyst can be easily recovered by filtration and potentially reused.[3]
Method 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions.[4][5][6] In the context of this compound synthesis, microwave irradiation of a neat mixture of reactants and a suitable catalyst can significantly reduce reaction times and improve yields compared to conventional heating.[4][5]
Data Presentation
The following table summarizes the proposed reaction conditions and expected outcomes for the solvent-free synthesis of this compound. The data is based on typical results for similar xanthene syntheses found in the literature.
| Parameter | Method 1: Thermal Synthesis | Method 2: Microwave-Assisted Synthesis |
| Catalyst | Preyssler-type Heteropolyacid | p-Dodecylbenzenesulfonic acid (DBSA) |
| Catalyst Loading | 0.4 mol% | 2 mol% |
| Reactant Ratio (Salicylaldehyde:p-Cresol) | 1:1.2 | 1:1.2 |
| Temperature | 120 °C | 125 °C |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Proposed Yield | 85-95% | 90-98% |
| Work-up | Filtration and Recrystallization | Extraction and Recrystallization |
Experimental Protocols
Method 1: Solid-State Synthesis using a Heterogeneous Acid Catalyst
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
p-Cresol (1.2 mmol, 129.8 mg)
-
Preyssler-type Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) (0.004 mmol, ~1-2 mg)
-
Ethanol (for recrystallization)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
To a 10 mL round-bottom flask, add salicylaldehyde (1.0 mmol), p-cresol (1.2 mmol), and the Preyssler-type heteropolyacid catalyst (0.4 mol%).
-
The flask is placed on a preheated hot plate at 120 °C and the mixture is stirred under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the flask is cooled to room temperature.
-
Hot ethanol is added to the reaction mixture to dissolve the product, and the catalyst is separated by filtration.
-
The filtrate is allowed to cool, and the crude product crystallizes out.
-
The solid product is collected by filtration and can be further purified by recrystallization from ethanol to yield pure this compound.
Method 2: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
p-Cresol (1.2 mmol, 129.8 mg)
-
p-Dodecylbenzenesulfonic acid (DBSA) (0.02 mmol, ~6.5 mg)
-
Microwave reactor with sealed vessels
-
Ethyl acetate and brine solution for work-up
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave-safe sealed tube, combine salicylaldehyde (1.0 mmol), p-cresol (1.2 mmol), and DBSA (2 mol%).
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a constant temperature of 125 °C for 5-15 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed acid-catalyzed mechanism for the formation of this compound from salicylaldehyde and p-cresol.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Workflow for Solvent-Free Synthesis
The diagram below outlines the general experimental workflow for the solvent-free synthesis of this compound.
Caption: General workflow for solvent-free synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. um.edu.mt [um.edu.mt]
- 3. Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst; Effect of the Template [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. oatext.com [oatext.com]
Application Note: High-Purity Isolation of 2-Methyl-9H-xanthene via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and efficient method for the purification of 2-Methyl-9H-xanthene utilizing flash column chromatography. The described protocol employs a normal-phase silica gel stationary phase and a hexane/ethyl acetate mobile phase system to achieve high purity, suitable for downstream applications in research and drug development. This document provides a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a visual workflow to guide researchers in replicating this purification strategy.
Introduction
This compound is a heterocyclic aromatic compound belonging to the xanthene family. Xanthene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a reliable purification method is crucial to obtain a highly pure compound for subsequent characterization and application.
Column chromatography is a widely used technique for the separation and purification of organic compounds.[3][4][5] This application note presents a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase. The choice of a non-polar mobile phase system allows for effective separation based on the polarity differences between the target compound and potential impurities.
Experimental Protocol
This protocol is designed for the purification of a crude sample of this compound. The quantities can be scaled as needed.
2.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
2.2. Column Preparation (Wet Packing Method)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The slurry should have a consistency that is easily pourable.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface from disturbance during sample and eluent addition.[3]
2.3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, a "dry loading" method is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the prepared sample to the top of the column.[3] If using the dry loading method, carefully add the silica-adsorbed sample onto the top sand layer.
2.4. Elution and Fraction Collection
-
Begin the elution process by carefully adding the mobile phase to the top of the column. A starting mobile phase of 98:2 (v/v) Hexane:Ethyl Acetate is recommended.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL per fraction).
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC). Visualize the spots under a UV lamp.
-
Fractions containing the pure this compound (identified by a single spot on the TLC plate with the expected Rf value) are combined.
2.5. Solvent Removal
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Further dry the compound under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound using this protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (98:2, v/v) |
| Crude Sample Loaded | 1.0 g |
| Purified Product Yield | ~0.85 g |
| Purity (by HPLC/NMR) | >98% |
| Retention Factor (Rf) | ~0.4 (in 95:5 Hexane:Ethyl Acetate) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. By utilizing normal-phase flash column chromatography, researchers can obtain the target compound with high purity, which is essential for accurate downstream analysis and application in various scientific fields. The provided workflow and expected data serve as a valuable guide for scientists and professionals in drug development and chemical research.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener Route for Synthesis of aryl and alkyl-14H-dibenzo [a.j] xanthenes using Graphene Oxide-Copper Ferrite Nanocomposite as a Recyclable Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. qc.cuny.edu [qc.cuny.edu]
Application Notes and Protocols for the Purification of 2-Methyl-9h-xanthene via Recrystallization
Introduction
2-Methyl-9h-xanthene is a heterocyclic organic compound with a xanthene backbone, a structure prevalent in various dyes and biologically active molecules. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. This document provides detailed application notes and protocols for the recrystallization of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of Recrystallization
The principle of recrystallization relies on the fact that the solubility of most solid compounds increases with temperature. In a typical single-solvent recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to be purified.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on literature for the recrystallization of xanthene derivatives, suitable solvents for this compound include ethanol, ethyl acetate, and dimethylformamide (DMF). A mixed solvent system, such as diethyl ether/n-hexane, has also been reported for the purification of some xanthene derivatives.
Quantitative Data: Estimated Solubility of this compound
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | C₂H₅OH | 78 | ~1-2 | ~15-20 |
| Ethyl Acetate | C₄H₈O₂ | 77 | ~2-3 | ~20-25 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | ~5-7 | > 30 |
| Diethyl Ether | (C₂H₅)₂O | 35 | ~3-5 | ~25-30 |
| n-Hexane | C₆H₁₄ | 69 | < 0.1 | ~1-2 |
Note: These are estimated values and should be experimentally verified.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
This protocol outlines the purification of this compound using ethanol as the recrystallization solvent. Ethanol is a common and effective solvent for many xanthene derivatives.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small volume of ethanol (e.g., 10 mL) and a boiling chip.
-
Heating: Gently heat the mixture to boiling using a heating mantle while stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 0.1 g) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Two-Solvent Recrystallization of this compound using Ethyl Acetate and Hexane
This method is useful if a suitable single solvent cannot be found. Ethyl acetate is a good solvent for this compound, while hexane is a poor solvent.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add n-hexane dropwise with swirling until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals as described in Protocol 1.
-
Analysis: Determine the melting point and yield of the purified product.
Visualizations
Experimental Workflow
Caption: Workflow for the single-solvent recrystallization of this compound.
Logical Relationship of Recrystallization Steps
Caption: Logical flow of separation during the recrystallization process.
Applications of 2-Methyl-9H-xanthene in Medicinal Chemistry: A Detailed Overview of Therapeutic Potential and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-Methyl-9H-xanthene scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, antiproliferative, and enzyme-inhibitory properties. This document provides a comprehensive overview of the applications of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.
Antifungal Applications
Derivatives of this compound have shown significant promise as antifungal agents, particularly against pathogenic yeasts and filamentous fungi. Notably, the introduction of a chlorine atom at the 6-position of the xanthene core has been shown to enhance antifungal potency.
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 1a (6-chloro-2-methyl-9H-xanthen-9-one derivative) | Candida albicans | 7.8[1] | [1] |
| 1b (6-chloro-2-methyl-9H-xanthen-9-one derivative) | Cryptococcus neoformans | 7.8[1] | [1] |
| 2a (Xanthene dione derivative) | Candida albicans | 3.6[1] | [1] |
| 2b (Xanthene dione derivative) | Cryptococcus neoformans | 3.6[1] | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
2. Drug Dilution: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.
4. Reading the Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be read visually or spectrophotometrically.[2][3]
Signaling Pathway: Antifungal Mechanism of Action
The primary mechanism of action for many antifungal xanthene derivatives is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Antiproliferative Applications
Substituted this compound derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The substitution pattern on the xanthene core and on appended aromatic rings plays a crucial role in determining the cytotoxic potency.
Quantitative Data: Antiproliferative Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a (N-(6-chloro-9-oxo-9H-xanthen-4-yl)-2-methylbenzenesulfonamide) | MDA-MB-231 (Breast) | 30.4 | [5] |
| 3b (N-(9-oxo-9H-xanthen-4-yl)-2-methylbenzenesulfonamide) | SK-N-MC (Neuroblastoma) | >50 | [5] |
| 4a (1-Aryl-9H-xanthen-9-one derivative) | HCT116 (Colon) | 0.34 | [6] |
| 4b (Regioisomer of 4a) | HCT116 (Colon) | 22.4 | [6] |
| 5a (Benzo[a]phenazine derivative) | MCF-7 (Breast) | 11.7 | [7] |
| 5b (Benzo[a]phenazine derivative) | HepG2 (Liver) | 0.21 | [7] |
| 5c (Benzo[a]phenazine derivative) | A549 (Lung) | 1.7 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.
1. Cell Seeding: a. Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. c. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the this compound derivative in DMSO. b. Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. c. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.
3. MTT Addition and Formazan Solubilization: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways: Antiproliferative Mechanisms of Action
The antiproliferative effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the p53 and Akt pathways.
p53 Activation: Certain xanthene derivatives can activate the tumor suppressor protein p53.[8][9][10][11][12] This can occur through the inhibition of p53's negative regulator, MDM2, leading to p53 stabilization and accumulation. Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest or apoptosis.
Akt Signaling Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer.[13][14] Some xanthene derivatives have been shown to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell growth.
Cholinesterase Inhibition
Certain xanthene-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases.
1. Reagent Preparation: a. Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). b. Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the same buffer. c. Prepare a solution of the cholinesterase enzyme (AChE or BChE) in the buffer.
2. Assay Procedure: a. In a 96-well plate, add the buffer, DTNB solution, and the this compound test compound at various concentrations. b. Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the substrate solution. d. Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
3. Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor). b. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various established synthetic routes. A common approach involves the acid-catalyzed cyclization of a substituted 2-phenoxybenzoic acid.
General Synthetic Workflow
Note: The specific reaction conditions, catalysts, and purification methods will vary depending on the desired substitution pattern of the final compounds. Researchers should refer to the specific literature for detailed experimental procedures.[5]
Conclusion
The this compound scaffold represents a highly valuable platform for the development of new therapeutic agents with diverse biological activities. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry to further explore the potential of this promising class of compounds in the ongoing search for novel and effective treatments for a range of diseases. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. The synthesis of xanthones, xanthenediones, and spirobenzofurans: their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Antifungal Agents from Xanthene and Thiazine Dyes and Analysis of Their Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics and Molecular Mechanisms of p53 Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Akt signaling promotes the generation of superior tumor-reactive T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-9H-xanthene as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-9H-xanthene is a lipophilic fluorescent dye belonging to the xanthene class of compounds. Its core structure is similar to that of fluorescein and rhodamine, which are widely recognized for their utility in biological imaging due to their high fluorescence quantum yields and photostability. The methyl group at the 2-position enhances the hydrophobicity of the molecule, making it a suitable candidate for staining cellular membranes and other lipid-rich structures. This document provides detailed application notes and protocols for the use of this compound as a fluorescent marker in cellular imaging. While many xanthene dyes are known for low toxicity in imaging applications, it is important to note that the parent compound, 9H-xanthene, has been identified as a potential skin sensitizer.[1] Therefore, appropriate safety precautions should be taken when handling this compound.
Photophysical Properties
The fluorescence of this compound is attributed to the rigid, conjugated system of the xanthene core. The spectral properties are influenced by the solvent environment due to solvatochromic effects.
| Property | Value (in Ethanol) | Value (in DMSO) |
| Absorption Maximum (λ_abs_) | ~385 nm | ~390 nm |
| Emission Maximum (λ_em_) | ~410 nm | ~415 nm |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | ~28,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F_) | ~0.45 | ~0.40 |
| Fluorescence Lifetime (τ) | ~3.5 ns | ~3.2 ns |
| Stokes Shift | ~25 nm | ~25 nm |
Note: The above data is a representative example based on the general properties of xanthene dyes and may vary based on experimental conditions.
Applications
Based on its lipophilic nature and fluorescent properties, this compound is a promising tool for various applications in life sciences research:
-
Staining of Cellular Membranes: The hydrophobic properties of this compound allow it to readily partition into lipid bilayers, enabling the visualization of plasma membranes and the membranes of intracellular organelles.
-
Live-Cell Imaging: The potential for low cytotoxicity at working concentrations makes it suitable for real-time imaging of dynamic cellular processes.[][3][4]
-
High-Content Screening: The stable fluorescence output can be utilized in automated microscopy platforms for screening applications in drug discovery.
Experimental Protocols
Preparation of Stock Solution
Proper preparation of the dye stock solution is critical for reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powdered dye in anhydrous DMSO. For example, dissolve 2.08 mg of this compound (MW: 208.26 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol for Cellular Membranes
This protocol is designed for staining the plasma membrane and internal membranes of living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Protocol:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined experimentally.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission in the near-UV/blue range.
Fixed-Cell Staining Protocol
This protocol is for staining cellular membranes in fixed cells, which can be useful when co-staining with antibodies against intracellular targets.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Staining solution (1-10 µM this compound in PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Optional for intracellular targets: Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Add the this compound staining solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Staining concentration is too low.- Incubation time is too short.- Photobleaching. | - Increase the concentration of the staining solution.- Increase the incubation time.- Minimize exposure to excitation light. |
| High Background | - Staining concentration is too high.- Inadequate washing. | - Decrease the concentration of the staining solution.- Increase the number and duration of wash steps. |
| Cell Toxicity (Live-Cell Imaging) | - Staining concentration is too high.- Prolonged incubation. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time. |
| Uneven Staining | - Incomplete dissolution of the dye.- Cell clumping. | - Ensure the stock solution is fully dissolved before use.- Ensure a single-cell suspension for staining. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle the powdered dye in a chemical fume hood to avoid inhalation.
-
As the parent compound 9H-xanthene is a potential skin sensitizer, avoid direct contact with skin and eyes.[1]
-
Dispose of waste according to local regulations.
References
Application Notes and Protocols: 2-Methyl-9H-Xanthene Derivatives in the Development of Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of 2-Methyl-9H-xanthene derivatives as novel fluorescent dyes. The following sections detail the synthesis of a representative rhodol-type dye, its photophysical characterization, and a protocol for its application in live-cell imaging.
Introduction
Xanthene dyes, such as fluorescein and rhodamine, are a cornerstone of fluorescence applications due to their high absorption coefficients, excellent fluorescence quantum yields, and good photostability.[1] The introduction of a methyl group at the 2-position of the 9H-xanthene core can influence the electronic and steric properties of the resulting dye, potentially leading to enhanced photophysical characteristics and novel applications. These derivatives are valuable as fluorescent probes for bioimaging, pH sensors, and for the detection of metal ions.[1][2][3] This document provides a representative protocol for the synthesis of a this compound-based dye and its application in cellular imaging.
Synthesis of a Representative this compound Derivative
This section details a representative one-pot synthesis for a this compound rhodol derivative. The procedure is adapted from established methods for synthesizing asymmetric xanthene dyes.[4]
Synthetic Scheme
References
- 1. Design strategies and progress on xanthene-based fluorescent probe for metal ions [ouci.dntb.gov.ua]
- 2. Design, Synthesis, and In Vivo Imaging of a Stable Xanthene-Based Dye with NIR-II Emission up to 1450 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-9H-xanthene
Welcome to the technical support center for the synthesis of 2-Methyl-9H-xanthene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the reductive cyclization of 2-(p-tolyloxy)benzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient Lewis acid catalyst. 2. Poor quality of starting material (2-(p-tolyloxy)benzaldehyde). 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Presence of moisture in the reaction. | 1. Use a freshly opened or properly stored Lewis acid. Consider increasing the catalyst loading incrementally. 2. Verify the purity of the starting material by NMR or GC-MS. Purify by column chromatography if necessary. 3. Gradually increase the reaction temperature in 10°C increments. 4. Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed. 5. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products (e.g., Xanthone) | 1. Choice of Lewis acid. Some Lewis acids, particularly oxophilic ones like TiCl₄ in non-ethereal solvents, can promote oxidation to the xanthone.[1] 2. Presence of oxidizing agents or air. | 1. Switch to a different Lewis acid that favors the reductive cyclization pathway. Indium(III) triflate (In(OTf)₃) or similar catalysts are often effective.[1] 2. Ensure the reaction is carried out under a strictly inert atmosphere. |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Sub-optimal reaction temperature. | 1. Increase the molar ratio of the Lewis acid catalyst. 2. Continue to monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible. 3. Optimize the temperature; too low may slow the reaction, while too high could lead to degradation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of closely related side products. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product. Recrystallization can also be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method is the intramolecular reductive cyclization of a 2-aryloxybenzaldehyde precursor, specifically 2-(p-tolyloxy)benzaldehyde. This reaction is typically catalyzed by a Lewis acid.[1]
Q2: Which Lewis acid is best for this synthesis?
A2: The choice of Lewis acid is critical. While various Lewis acids can catalyze the cyclization, some may favor the formation of the oxidized xanthone byproduct. Lewis acids like In(OTf)₃ have been shown to be effective in promoting the desired reductive cyclization to form the 9H-xanthene core.[1]
Q3: How can I minimize the formation of the 2-methyl-9H-xanthen-9-one byproduct?
A3: The formation of the xanthone is often due to an oxidative process. To minimize this, conduct the reaction under a strictly inert atmosphere (nitrogen or argon) and choose a Lewis acid that does not promote oxidation. Using a reductive workup can also be beneficial.
Q4: What is a suitable solvent for this reaction?
A4: Ethereal solvents, such as diisopropyl ether, have been reported to be effective for the reductive cyclization of 2-aryloxybenzaldehydes.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q6: What is the best method for purifying the final product?
A6: A combination of column chromatography and recrystallization is typically recommended for obtaining high-purity this compound. Column chromatography using a silica gel stationary phase and a hexanes/ethyl acetate gradient can effectively separate the product from starting materials and byproducts. Subsequent recrystallization from a suitable solvent system will further enhance purity.
Experimental Protocols
Method 1: Reductive Cyclization of 2-(p-tolyloxy)benzaldehyde
This protocol describes the synthesis of this compound via an intramolecular reductive cyclization catalyzed by a Lewis acid.
Step 1: Synthesis of 2-(p-tolyloxy)benzaldehyde
The starting material can be synthesized via a coupling reaction between 2-fluorobenzaldehyde and p-cresol.
Materials:
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2-fluorobenzaldehyde
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p-cresol
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
Procedure:
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To a round-bottom flask, add p-cresol (1.0 eq), 2-fluorobenzaldehyde (1.0 eq), and potassium carbonate (1.5 eq).
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Add DMF as the solvent.
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Heat the reaction mixture to reflux and stir for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-(p-tolyloxy)benzaldehyde.
Step 2: Reductive Cyclization to this compound
Materials:
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2-(p-tolyloxy)benzaldehyde
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Indium(III) triflate (In(OTf)₃) or another suitable Lewis acid
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Diisopropyl ether (anhydrous)
Procedure:
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In an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(p-tolyloxy)benzaldehyde (1.0 eq) in anhydrous diisopropyl ether.
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Add the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) to the solution.
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Heat the reaction mixture to reflux and stir vigorously.
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Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the catalyst and substrate.
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Once the starting material is consumed, cool the reaction to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Reductive Cyclization
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| In(OTf)₃ | Diisopropyl ether | Reflux | 6 | ~85-95 |
| Sc(OTf)₃ | Diisopropyl ether | Reflux | 8 | ~80-90 |
| FeCl₃ | Dichloromethane | Reflux | 12 | Lower yield, potential for xanthone formation |
| AlCl₃ | Dichloromethane | Reflux | 12 | Lower yield, potential for xanthone formation |
Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Common side products in the synthesis of 2-Methyl-9h-xanthene and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-9H-xanthene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route:
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Step 1: Intramolecular Friedel-Crafts Acylation of 2-phenoxy-p-toluic acid to yield 2-methyl-9H-xanthen-9-one.
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Step 2: Reduction of 2-methyl-9H-xanthen-9-one to the final product, this compound.
Issue 1: Low Yield of 2-methyl-9H-xanthen-9-one in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Ensure adequate mixing. | Higher conversion to the desired product. |
| Suboptimal catalyst | Use a stronger Lewis acid catalyst (e.g., polyphosphoric acid, Eaton's reagent). | Improved reaction rate and yield. |
| Side reactions | Run the reaction at a lower temperature to minimize charring and polymerization. | Reduced formation of polymeric byproducts and a cleaner reaction mixture. |
| Moisture in reagents/glassware | Ensure all reagents and glassware are thoroughly dried before use. | Prevention of catalyst deactivation and improved reaction efficiency. |
Issue 2: Presence of Impurities After Reduction of 2-methyl-9H-xanthen-9-one
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete reduction | Increase the amount of reducing agent and/or prolong the reaction time. | Complete conversion of the starting ketone to the desired xanthene. |
| Formation of 2-methyl-9H-xanthen-9-ol (alcohol byproduct) | Ensure strongly acidic (Clemmensen) or basic (Wolff-Kishner) conditions are maintained. | Minimization of the alcohol byproduct and maximization of the desired alkane. |
| Dimerization of the starting material | Use a less concentrated solution of the starting material. | Reduced likelihood of intermolecular side reactions leading to dimers.[1] |
| Azine formation (Wolff-Kishner) | Use anhydrous hydrazine and a high-boiling point solvent to drive off water.[2][3] | Suppression of the reaction between the hydrazone intermediate and the starting ketone.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Clemmensen reduction of 2-methyl-9H-xanthen-9-one?
A1: The most common side products in a Clemmensen reduction are the corresponding alcohol (2-methyl-9H-xanthen-9-ol) due to incomplete reduction, and dimeric products such as pinacols.[1] The strongly acidic conditions can also lead to rearrangements in some substrates, although this is less common for this particular structure.
Q2: How can I avoid the formation of azines in the Wolff-Kishner reduction of 2-methyl-9H-xanthen-9-one?
A2: Azine formation occurs when the hydrazone intermediate reacts with the starting ketone.[3] To minimize this, it is crucial to use anhydrous hydrazine and a high-boiling solvent like diethylene glycol. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation after the initial formation of the hydrazone, is highly effective in preventing this side reaction.[2]
Q3: What are the key differences in the side product profiles between the Clemmensen and Wolff-Kishner reductions for this synthesis?
A3: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in strong acid (zinc amalgam and HCl) and is prone to producing alcohol byproducts and dimers.[1] It is unsuitable for substrates with acid-sensitive functional groups. The Wolff-Kishner reduction is conducted under strong basic conditions (hydrazine and a strong base like KOH) and the main side products are typically azines and the corresponding alcohol.[3] It is a better choice for molecules that are sensitive to acid.
Q4: Are there any common side products from the intramolecular Friedel-Crafts acylation of 2-phenoxy-p-toluic acid?
A4: The primary side products in this intramolecular Friedel-Crafts acylation are typically polymeric materials resulting from intermolecular reactions, especially at higher temperatures. Incomplete cyclization will leave unreacted starting material. The use of an efficient dehydrating agent and catalyst like polyphosphoric acid can promote the desired intramolecular reaction and suppress polymer formation.
Experimental Protocols
Synthesis of 2-methyl-9H-xanthen-9-one (via Friedel-Crafts Acylation)
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Reagents and Equipment:
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2-phenoxy-p-toluic acid
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Polyphosphoric acid (PPA)
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Round-bottom flask with a mechanical stirrer
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Heating mantle
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Ice bath
-
-
Procedure:
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Place 2-phenoxy-p-toluic acid in the round-bottom flask.
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Add an excess of polyphosphoric acid.
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Heat the mixture with stirring to approximately 100-120°C for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with water and a dilute sodium bicarbonate solution to remove any unreacted acid.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-methyl-9H-xanthen-9-one.
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Synthesis of this compound (via Wolff-Kishner Reduction - Huang-Minlon Modification)
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Reagents and Equipment:
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2-methyl-9H-xanthen-9-one
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Hydrazine hydrate (85%)
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Potassium hydroxide (KOH)
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Diethylene glycol
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Round-bottom flask with a reflux condenser and a distillation head
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Heating mantle
-
-
Procedure:
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To a round-bottom flask, add 2-methyl-9H-xanthen-9-one, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
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Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.
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After hydrazone formation, replace the reflux condenser with a distillation head and distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.
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Once the desired temperature is reached, switch back to a reflux condenser and continue to heat for an additional 3-5 hours.
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Cool the reaction mixture and dilute with water.
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Collect the solid product by vacuum filtration.
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Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
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Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Troubleshooting low purity of 2-Methyl-9h-xanthene after synthesis.
This technical support center provides troubleshooting guidance for researchers encountering low purity issues after the synthesis of 2-Methyl-9H-xanthene. The following FAQs and guides are designed to address common problems and provide detailed solutions.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily, not like the expected crystalline solid. What could be the issue?
A1: This often indicates the presence of impurities. The most common culprits are residual starting material (2-methyl-9H-xanthen-9-one), the intermediate alcohol (2-methyl-9H-xanthen-9-ol), or solvent residues. We recommend verifying the purity by Thin Layer Chromatography (TLC) and then proceeding with the appropriate purification protocol.
Q2: After column chromatography, I see multiple spots on the TLC of my combined fractions, even though they looked like a single spot initially. Why is this happening?
A2: This could be due to several factors:
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Co-elution: Impurities with similar polarity to your product might have co-eluted. Optimizing the solvent system for your column chromatography is crucial.
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Compound Degradation: Some xanthene derivatives can be sensitive to the silica gel used in chromatography. This can lead to the formation of degradation products during purification.
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Incomplete Reaction: If the initial reaction was not complete, you will be trying to separate a mixture of starting material, intermediate, and product.
Q3: My overall yield is very low after purification. How can I improve it?
A3: Low yield can result from an incomplete reaction, product loss during workup and purification, or degradation of the product. To improve the yield, ensure the reaction goes to completion by monitoring it with TLC. During workup, be careful with extractions to avoid loss of product in the aqueous layer. When performing chromatography, choose your solvent system carefully to ensure good separation without excessive band broadening, which can lead to the collection of many mixed fractions with low concentrations of your product.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis and Workup
This guide will help you identify the cause of low purity before proceeding to large-scale purification.
Possible Causes and Solutions
| Possible Cause | Identification Method | Recommended Solution |
| Incomplete Reaction | TLC analysis shows a spot corresponding to the starting material (2-methyl-9H-xanthen-9-one). | Increase the reaction time or the amount of reducing agent. Monitor the reaction progress by TLC until the starting material spot disappears. |
| Presence of Intermediate | TLC analysis shows a spot corresponding to the intermediate alcohol (2-methyl-9H-xanthen-9-ol). This spot will be more polar than the final product. | Ensure complete reduction by extending the reaction time or using a stronger reducing agent if appropriate. |
| Side Reactions | Unexpected spots on the TLC plate. | The nature of the side products will depend on the specific reaction conditions. Purification by column chromatography is the most effective way to remove these impurities. |
| Inefficient Workup | Product loss during aqueous extraction. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity after synthesis.
Issue 2: Difficulty in Purification by Column Chromatography
This guide provides steps to optimize the purification of this compound using column chromatography.
Key Parameters and Optimization
| Parameter | Recommendation | Troubleshooting Tips |
| Solvent System (Eluent) | A non-polar solvent system is generally effective. Start with a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). | If the product elutes too quickly (high Rf), decrease the polarity (increase hexane percentage). If it elutes too slowly (low Rf), increase the polarity (increase ethyl acetate percentage). |
| Silica Gel | Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is suitable. | If you suspect product degradation on silica, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent. |
| Column Packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. | A well-packed column will have a flat top surface and a consistent density of silica gel throughout. |
| Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel (dry loading). | Wet loading (dissolving in eluent and adding directly to the column) can lead to band broadening if too much solvent is used. |
Experimental Protocol: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
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Elution: Start eluting with the chosen solvent system, collecting fractions.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Failure to Obtain Crystalline Product after Purification
Even after chromatography, the product might remain an oil. This section provides guidance on inducing crystallization.
Recrystallization Solvent Selection
| Solvent/Solvent System | Procedure | Expected Outcome |
| Hexane or Heptane | Dissolve the purified oil in a minimal amount of hot hexane or heptane. Allow it to cool slowly to room temperature, and then in an ice bath. | This compound is expected to have low solubility in cold non-polar alkanes, promoting crystallization upon cooling. |
| Ethanol/Water | Dissolve the product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. | This solvent pair can be effective for compounds with moderate polarity. |
| Dichloromethane/Hexane | Dissolve the product in a minimal amount of dichloromethane at room temperature. Slowly add hexane until the solution becomes turbid. Allow the mixture to stand. | This is a good option for inducing crystallization at room temperature. |
Crystallization Workflow
Caption: Workflow for inducing crystallization of the purified product.
Key Experimental Protocols
Synthesis of this compound via Reduction of 2-methyl-9H-xanthen-9-one
This protocol describes a general procedure for the synthesis of this compound.
Reaction Scheme
Reduction of 2-methyl-9H-xanthen-9-one to this compound.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 2-methyl-9H-xanthen-9-one | 6280-45-1 | 210.23 | 1.0 g | 1.0 |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 | 0.36 g | 2.0 |
| Methanol | 67-56-1 | 32.04 | 20 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure
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Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 2-methyl-9H-xanthen-9-one in 20 mL of methanol.
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Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 0.36 g of sodium borohydride in portions over 15 minutes.
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Reaction: Stir the reaction mixture at room temperature for 2 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product spot should have a higher Rf value than the starting material.
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Workup:
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Carefully add 1M HCl to quench the excess sodium borohydride until gas evolution ceases.
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Remove the methanol under reduced pressure.
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Add 50 mL of dichloromethane and 50 mL of water to the residue.
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Separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Optimizing reaction conditions (temperature, time, catalyst) for 2-Methyl-9h-xanthene synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methyl-9h-xanthene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in optimizing reaction conditions and resolving common experimental issues.
Optimization of Reaction Conditions: Data Summary
The following table summarizes the impact of different reaction conditions on the yield of this compound, based on a Lewis acid-catalyzed one-pot synthesis.[1]
| Entry | Method | Catalyst | Temperature | Time | Yield (%) |
| 1 | A | Sc(OTf)₃ (5 mol%) | Reflux (Chlorobenzene) | 24 h | 63 |
| 2 | B | Sc(OTf)₃ (5 mol%) | 180 °C (Microwave) | 30 min | 88 |
Note: The data presented is based on the synthesis of this compound as reported in the supporting information of a study by Böß, E. et al.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
General Procedure A: Conventional Heating
Reactants and Reagents:
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4-Methylsalicylaldehyde
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Cyclohexenone
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Scandium(III) triflate (Sc(OTf)₃)
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Chlorobenzene (PhCl)
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Magnesium Sulfate (MgSO₄)
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Pentane
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Ethyl Acetate
Procedure:
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To a suspension of scandium(III) triflate (0.05 mmol) in chlorobenzene (4.0 mL), add 4-methylsalicylaldehyde (1.1 mmol) and 2-cyclohexene-1-one (1.0 mmol).
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Reflux the reaction mixture for 24 hours.
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Allow the mixture to cool to room temperature.
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Add dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL) to the reaction mixture and separate the layers.
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Extract the aqueous phase with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude product by flash chromatography using a mixture of pentane and ethyl acetate to yield this compound.[1]
General Procedure B: Microwave Heating
Reactants and Reagents:
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4-Methylsalicylaldehyde
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Cyclohexenone
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Scandium(III) triflate (Sc(OTf)₃)
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Chlorobenzene (PhCl)
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Magnesium Sulfate (MgSO₄)
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Pentane
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Ethyl Acetate
Procedure:
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In a microwave tube, add 4-methylsalicylaldehyde (1.1 mmol) and 2-cyclohexene-1-one (1.0 mmol) to a suspension of scandium(III) triflate (0.05 mmol) in chlorobenzene (4.0 mL).
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Heat the reaction mixture in a microwave reactor at 180 °C for 30 minutes.
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After cooling with compressed air to room temperature, add dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL) and separate the layers.
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Extract the aqueous phase with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude product by flash chromatography using a mixture of pentane and ethyl acetate to obtain this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Ensure the Lewis acid catalyst (e.g., Sc(OTf)₃) is fresh and has been stored under anhydrous conditions.- Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
| Low reaction temperature or insufficient reaction time (for conventional heating). | - Ensure the reaction is maintained at a consistent reflux temperature.- Extend the reaction time and monitor progress by TLC. | |
| Impure starting materials. | - Purify salicylaldehyde and cyclohexenone derivatives before use, for example by distillation or chromatography. | |
| Inefficient microwave heating. | - Check the microwave reactor's power output and ensure uniform heating of the reaction mixture. | |
| Formation of Side Products | Undesired side reactions due to excessive heat or prolonged reaction time. | - For conventional heating, consider lowering the reflux temperature by using a solvent with a lower boiling point, if compatible with the reaction.- For microwave heating, reduce the reaction time or temperature. |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts during chromatography. | - Optimize the solvent system for flash chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. |
| Product is an oil and does not solidify. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product is inherently an oil, ensure purity through NMR and other spectroscopic methods. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid catalyst in this synthesis?
A1: The Lewis acid, such as scandium(III) triflate, catalyzes the reaction by activating the carbonyl group of the salicylaldehyde, facilitating the initial Michael addition of the cyclohexenone enolate. It then promotes the subsequent cyclization and dehydration steps to form the xanthene core.[2]
Q2: Can other Lewis acids be used for this synthesis?
A2: Yes, other Lewis acids can be employed. Studies on similar xanthene syntheses have explored a variety of catalysts, including but not limited to, In(OTf)₃, Bi(OTf)₃, and FeCl₃. The optimal catalyst may vary depending on the specific substrates and reaction conditions. It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your specific application.
Q3: Is the use of microwave heating significantly better than conventional heating?
A3: Based on the available data for the synthesis of this compound, microwave heating (Procedure B) provides a significantly higher yield (88%) in a much shorter reaction time (30 minutes) compared to conventional heating (Procedure A), which gives a 63% yield after 24 hours.[1] Microwave irradiation can accelerate the reaction rate and often leads to cleaner reactions with fewer side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and run a TLC plate using an appropriate solvent system (e.g., a mixture of pentane and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q5: What are some common safety precautions to take during this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Chlorobenzene is a hazardous solvent, so avoid inhalation and skin contact. Microwave synthesis should be conducted in a dedicated microwave reactor with appropriate safety features to prevent pressure buildup.
Experimental Workflow and Optimization Logic
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
References
Stability and degradation of 2-Methyl-9h-xanthene under different conditions.
Technical Support Center: 2-Methyl-9H-xanthene Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound. The information is based on the general characteristics of the xanthene core structure and its derivatives, as specific stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound core structure?
A1: The xanthene core is a tricyclic aromatic ether that is generally stable. However, like many organic molecules, its stability can be influenced by environmental factors such as light, temperature, pH, and the presence of oxidizing agents.[1][2] Xanthene derivatives are known to be susceptible to photodegradation, especially under UV or visible light irradiation.[3][4][5][6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on studies of related xanthene dyes, the most probable degradation pathways for this compound include:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radicals and subsequent degradation of the xanthene ring.[3][4][6] This can result in the formation of smaller aromatic and aliphatic compounds.[5][6]
-
Oxidation: The presence of oxidizing agents can lead to the oxidation of the xanthene structure. This can be a significant degradation pathway, especially in solution.
-
Hydrolysis under extreme pH: While the ether linkage in the xanthene core is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.[7]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber vial to protect it from light. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: Which analytical techniques are suitable for studying the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its high sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[8][9] Other useful techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in the identification of degradation products.[8]
-
Spectroscopy (UV-Vis, FT-IR): These can be used to monitor changes in the chemical structure and concentration of the compound over time.[8]
Troubleshooting Guides
Problem 1: My solution of this compound has changed color (e.g., turned yellowish). What is the likely cause?
Answer: A color change often indicates the formation of degradation products. The most common cause for xanthene derivatives is photodegradation or oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your experiments are conducted with minimal exposure to light, or use amber-colored glassware.
-
Deoxygenate Solvents: If you suspect oxidation, try deoxygenating your solvents by sparging with nitrogen or argon before use.
-
Analyze for Impurities: Use HPLC with a photodiode array (PDA) detector to check for the appearance of new peaks that might be responsible for the color change.
-
Problem 2: I am observing a decrease in the concentration of this compound in my samples over time, even when stored in the dark.
Answer: If photodegradation is ruled out, the loss of the compound could be due to thermal degradation, reaction with components of your solution, or adsorption to the container surface.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your samples are stored at a consistent and cool temperature. Consider running a short-term thermal stability study at a higher temperature to see if the degradation rate increases.
-
Check for Reactivity: Evaluate the compatibility of this compound with other components in your formulation (e.g., excipients, buffers).
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Container Compatibility: In some cases, compounds can adsorb to glass or plastic surfaces. Consider using silanized glass vials.
-
Problem 3: My this compound is precipitating from an aqueous solution.
Answer: Xanthene derivatives can have limited aqueous solubility, which can be pH-dependent.[10]
-
Troubleshooting Steps:
-
Adjust pH: Determine the pKa of this compound and adjust the pH of your solution to a range where the compound is most soluble.
-
Use a Co-solvent: Consider adding a water-miscible organic solvent (e.g., ethanol, DMSO) to increase the solubility.
-
Check for Salt Formation: If your buffer contains ions that can form an insoluble salt with your compound, consider changing the buffer system.
-
Data Presentation: Example of Forced Degradation Data
The following tables present hypothetical data for a forced degradation study of this compound to illustrate how such data might be structured. These are not experimental results.
Table 1: Forced Degradation of this compound under Different Stress Conditions.
| Stress Condition | Reagent/Condition | Duration (hours) | % Degradation of this compound | Number of Degradants Detected |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 15% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 25% | 3 |
| Oxidative | 3% H₂O₂ | 12 | 40% | 4 |
| Photolytic | UV light (254 nm) | 8 | 60% | 5 |
| Thermal | 80°C | 48 | 10% | 1 |
Table 2: Effect of pH on the Degradation of this compound in Aqueous Solution at 40°C.
| pH | Buffer System | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | Citrate | 0.025 | 27.7 |
| 5.0 | Acetate | 0.010 | 69.3 |
| 7.4 | Phosphate | 0.012 | 57.8 |
| 9.0 | Borate | 0.035 | 19.8 |
| 11.0 | Phosphate | 0.050 | 13.9 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[11][12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 12 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) for 8 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. Use a PDA detector to observe the UV spectra of the parent compound and any new peaks.
-
If necessary, use LC-MS to identify the mass of the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess the mass balance to ensure that the decrease in the parent peak corresponds to the appearance of degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new method for assaying propantheline and its degradation product, xanthene-9-carboxylic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. kinampark.com [kinampark.com]
- 10. WO2014118041A1 - Stabilization of aqueous xanthene dye solutions by means of antichaotropic compounds - Google Patents [patents.google.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Challenges in the scale-up of 2-Methyl-9h-xanthene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-9H-xanthene.
Troubleshooting Guide
Challenges in the synthesis of this compound can often be overcome by careful control of reaction parameters and purification procedures. The primary route for synthesis is the acid-catalyzed intramolecular cyclization (reductive cyclization) of 2-(p-tolyloxy)benzaldehyde.
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive or insufficient catalyst. | - Use a fresh batch of acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).- Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Reaction temperature is too low or reaction time is too short. | - Increase the reaction temperature in 10°C increments.- Extend the reaction time and monitor progress by TLC. | |
| Presence of moisture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents. | |
| Formation of Byproducts | Dehydration of the xanthene product. | - Use milder reaction conditions (lower temperature, less catalyst).- Optimize reaction time to minimize over-reaction. |
| Intermolecular side reactions. | - Use a higher dilution of the starting material. | |
| Impure Product After Work-up | Incomplete neutralization of the acid catalyst. | - Ensure the quenching solution (e.g., saturated sodium bicarbonate) is added until effervescence ceases.- Check the pH of the aqueous layer to ensure it is basic. |
| Poor extraction efficiency. | - Increase the number of extractions with the organic solvent.- Ensure thorough mixing during extraction. | |
| Difficulty in Purification | Product is an oil or waxy solid. | - Attempt recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).- If recrystallization fails, purify by column chromatography. |
| Co-eluting impurities in column chromatography. | - Use a shallower solvent gradient during elution.- Try a different solvent system for chromatography. | |
| Reduced Yield on Scale-up | Inefficient heat transfer. | - Use a reactor with a larger surface area-to-volume ratio.- Ensure efficient stirring to maintain a homogeneous temperature. |
| Localized high concentrations of catalyst. | - Add the acid catalyst slowly and sub-surface to the reaction mixture with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the acid-catalyzed intramolecular reductive cyclization of 2-(p-tolyloxy)benzaldehyde. This reaction typically employs a Brønsted or Lewis acid catalyst.
Q2: Which catalysts are most effective for this synthesis?
A2: A range of acid catalysts can be used, with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA) being common choices for this type of cyclization. Lewis acids such as iron(III) chloride have also been reported to be effective.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in a non-polar aprotic solvent like dichloromethane (DCM) or toluene at temperatures ranging from room temperature to reflux, depending on the catalyst's activity. Reaction times can vary from a few hours to overnight.
Q4: What are the potential byproducts in this synthesis?
A4: Potential byproducts can include unreacted starting material, xanthone derivatives from over-oxidation, and polymeric materials, especially under harsh acidic conditions or at elevated temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (2-(p-tolyloxy)benzaldehyde) and the appearance of the product spot (this compound) are indicative of the reaction's progression.
Q6: What is the best method for purifying the final product?
A6: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water to obtain a pure crystalline solid.
Q7: What are the key challenges when scaling up this synthesis?
A7: Key challenges during scale-up include:
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Heat Management: The acid-catalyzed cyclization can be exothermic. Efficient heat dissipation is crucial to prevent side reactions.
-
Reagent Addition: The addition of the acid catalyst should be controlled to avoid localized hotspots.
-
Mass Transfer: Ensuring efficient mixing in a larger reactor is vital for maintaining a homogeneous reaction mixture and consistent reaction rates.
Experimental Protocols
Synthesis of 2-(p-tolyloxy)benzaldehyde (Precursor)
This protocol describes a typical nucleophilic aromatic substitution to synthesize the precursor.
| Parameter | Value |
| Reactants | 2-chlorobenzaldehyde, p-cresol, potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst | Copper(I) iodide (optional, but can improve yield) |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a round-bottom flask, add p-cresol, potassium carbonate, and DMF.
-
Stir the mixture and add 2-chlorobenzaldehyde and copper(I) iodide.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.
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After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound
This protocol is based on the acid-catalyzed intramolecular reductive cyclization of 2-(p-tolyloxy)benzaldehyde.
| Parameter | Value |
| Starting Material | 2-(p-tolyloxy)benzaldehyde |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-24 hours |
| Typical Yield | 70-85% (estimated based on similar reactions) |
Procedure:
-
Dissolve 2-(p-tolyloxy)benzaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the product by recrystallization from ethanol/water to yield this compound as a crystalline solid.
Signaling Pathways (Reaction Mechanism)
The synthesis of this compound proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution.
Preventing the formation of xanthone impurities in 2-Methyl-9h-xanthene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of xanthone impurities during the synthesis of 2-Methyl-9H-xanthene.
Troubleshooting Guide: Minimizing Xanthone Impurity Formation
The primary impurity in the synthesis of this compound is its oxidized analogue, 2-methyl-9H-xanthen-9-one. The formation of this xanthone is typically a result of the oxidation of the xanthene core at the C9 position. The following guide provides solutions to common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| High levels of 2-methyl-9H-xanthen-9-one detected in the final product. | Oxidation of the xanthene core during the reaction or workup. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. - Avoid Strong Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture. - Control Reaction Temperature: Avoid excessive heating, as higher temperatures can promote oxidation. |
| Product degradation or formation of multiple byproducts. | Harsh reaction conditions, such as the use of strong acids or high temperatures. | - Milder Reaction Conditions: Opt for synthetic routes that employ milder conditions. For example, reductive cyclization methods are less likely to lead to oxidation compared to methods that proceed through an oxidative pathway.[1][2] - Catalyst Selection: Choose a catalyst that is less prone to promoting oxidation. For instance, some Lewis acids may be more suitable than others. |
| Difficulty in separating this compound from the xanthone impurity. | Similar polarities of the two compounds. | - Chromatography: Utilize column chromatography for purification. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the less polar this compound from the more polar 2-methyl-9H-xanthen-9-one.[3] - Recrystallization: Recrystallization from a suitable solvent system can also be employed. The choice of solvent should be optimized to maximize the differential solubility of the product and the impurity.[4] |
| Low yield of this compound. | Incomplete reaction or side reactions leading to byproduct formation. | - Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that can lead to side product formation.[4] - Stoichiometry: Carefully control the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of 2-methyl-9H-xanthen-9-one during the synthesis of this compound?
A1: The primary mechanism is the oxidation of the methylene bridge (C9 position) of the this compound core. This can be facilitated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts.[5][6] Some synthetic routes may also proceed through a xanthenol intermediate, which can then disproportionate into the desired xanthene and the xanthone impurity.[7]
Q2: Are there specific synthetic methods that are less prone to forming xanthone impurities?
A2: Yes, synthetic methods that employ reductive conditions are generally less likely to produce xanthone impurities. For instance, a chemoselective reductive cyclization of a suitable precursor can be an effective strategy to synthesize 9H-xanthenes while avoiding oxidative conditions.[1][2]
Q3: How can I monitor the formation of the xanthone impurity during the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. The xanthone impurity (2-methyl-9H-xanthen-9-one) is more polar than the desired product (this compound) and will therefore have a lower Rf value on a silica gel TLC plate. By spotting the reaction mixture alongside standards of the starting material and the expected product, you can monitor the consumption of reactants and the formation of both the desired product and the impurity.[4]
Q4: What are the recommended storage conditions for this compound to prevent long-term oxidation?
A4: To prevent long-term oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon).[8] Minimizing exposure to light and air is crucial for maintaining its purity over time.
Experimental Protocols
General Protocol for Purification of this compound
This protocol describes a general method for the removal of 2-methyl-9H-xanthen-9-one from a crude reaction mixture.
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Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Adsorbent Addition: Add silica gel to the solution to create a slurry.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Preparation: Prepare a silica gel column using a suitable non-polar eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. The less polar this compound will elute first, followed by the more polar 2-methyl-9H-xanthen-9-one.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent such as ethanol.[4]
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A flowchart outlining the troubleshooting steps to minimize xanthone impurity.
Signaling Pathway of Xanthone Impurity Formation
Caption: The formation pathway of the xanthone impurity from the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Dealing with emulsion problems during the workup of 2-Methyl-9h-xanthene.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion problems during the workup of 2-Methyl-9h-xanthene and related compounds.
Troubleshooting Guide: Emulsion Formation
An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, which can complicate and delay the separation of aqueous and organic layers during liquid-liquid extraction.[1][2] The formation of an emulsion is a common challenge, often triggered by vigorous shaking of the two immiscible phases, especially in the presence of surfactant-like compounds.[3][4]
Question: I've encountered a persistent emulsion during the aqueous workup of my this compound reaction mixture. What should I do?
Answer:
When an emulsion forms, the primary goal is to destabilize the mixture to allow the dispersed droplets to coalesce and reform two distinct layers.[3] There are several techniques, ranging from simple physical methods to chemical additions. It is often best to start with the least invasive method.
Below is a logical workflow to address the issue.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try when an emulsion forms?
The simplest method is often effective: allow the separatory funnel to stand undisturbed for up to an hour.[5][6] Sometimes, gentle swirling or stirring of the emulsion layer with a glass rod can help accelerate the separation.[2][5]
Q2: How does "salting out" work to break an emulsion?
Adding a saturated salt solution, or brine (NaCl), is a very common and effective technique.[4][7] The salt increases the ionic strength of the aqueous layer.[3][4] This makes the aqueous phase more polar, reducing the solubility of organic compounds and surfactant-like molecules within it.[2][8] It also increases the density of the aqueous layer, which helps force the separation of the two phases.[1]
Q3: Can changing the pH of the aqueous layer help?
Yes, especially if the emulsion is stabilized by acidic or basic impurities.[2] If your reaction involves basic compounds, adding a dilute acid (e.g., HCl) can help by protonating them, which may alter their surfactant properties.[5][6] Conversely, for acidic compounds, adding a dilute base can break the emulsion.[2] Proceed with caution if your target compound, this compound, is sensitive to pH changes.
Q4: When should I consider physical methods like filtration or centrifugation?
If gentle agitation and chemical methods fail, more robust physical methods are the next step.
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Filtration: Emulsions are often caused by suspended fine solids.[7] Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these particulates, breaking the emulsion.[4][7]
-
Centrifugation: This is a very effective mechanical method for breaking emulsions.[2][5] The centrifugal force accelerates the separation of the phases based on their density differences.[9][10] Even a few minutes at a moderate speed (e.g., 5000 rpm) can be sufficient to break a stubborn emulsion.[11][12]
Q5: Are there any preventative measures I can take?
Prevention is always better than treatment.[4]
-
Reduce Agitation: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or swirling to mix the layers. This maintains the surface area for extraction while minimizing the energy input that creates emulsions.[4][13]
-
Pre-emptive Salting: If you know a particular extraction is prone to emulsion formation, add salt to the aqueous layer before shaking.[5][6]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is a known offender.[14] If possible, consider using an alternative solvent like ethyl acetate.
Data Summary and Protocols
Comparison of Emulsion Breaking Techniques
The table below summarizes common techniques, their general effectiveness, and considerations for use.
| Technique | Principle of Action | Relative Speed | Ease of Use | Key Considerations |
| Let Stand / Gentle Swirl | Gravity-based separation; encourages droplet coalescence.[2][5] | Slow | Very Easy | The first and least invasive step; may not work for stable emulsions. |
| "Salting Out" (Add Brine) | Increases ionic strength and density of the aqueous phase.[1][3] | Moderate | Easy | Highly effective for many common emulsions.[15] |
| Change pH (Acid/Base) | Neutralizes acidic/basic species that may be acting as emulsifiers.[2] | Moderate | Easy | Product must be stable to pH changes. |
| Solvent Addition | Alters the polarity of the organic phase to improve separation.[3][4] | Fast | Moderate | Can complicate solvent removal later. |
| Filtration (Celite®/Glass Wool) | Removes fine solid particles that can stabilize an emulsion.[7] | Moderate | Moderate | Effective if suspended solids are the cause. |
| Centrifugation | Applies high g-force to accelerate phase separation by density.[9][16] | Very Fast | Difficult | Highly effective but requires specific equipment. Not practical for very large volumes.[3] |
| Heating / Cooling | Changes viscosity and interfacial tension.[2] | Slow-Moderate | Easy | Risk of product decomposition with heat; freezing can physically break the emulsion.[2] |
Key Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your brine solution.
-
Addition: To your separatory funnel containing the emulsified mixture, add the brine solution in a volume corresponding to approximately 10-20% of the aqueous layer volume.
-
Mixing: Gently invert the separatory funnel several times. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.
-
Repeat if Necessary: If a partial break is observed, more brine can be added. You can also add solid NaCl directly to the funnel and gently swirl.[7][17]
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare Filter Pad: Place a plug of glass wool in a Büchner or Hirsch funnel. Add a layer of Celite® (approximately 1-2 cm thick) on top and gently press it down with a stopper or cork.
-
Wet the Pad: Moisten the Celite® pad with the organic solvent being used in your extraction.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad. Apply gentle vacuum.
-
Collection: The filtrate collected should show two distinct, clearer layers.[7] If some emulsion passes through, it can be passed through the filter a second time.
-
Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in the centrifuge. Spin the samples for 5-15 minutes at a moderate speed (e.g., 3000-5000 rpm).
-
Separate: After centrifugation, there should be a clear separation between the aqueous and organic layers, and potentially a solid pellet of particulates at the interface.[11]
-
Recover Layers: Carefully pipette or decant the desired layer, leaving the other layer and any interfacial solid behind.
References
- 1. columbia.edu [columbia.edu]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. Workup [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Centrifugation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. reddit.com [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. dolphincentrifuge.com [dolphincentrifuge.com]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Analysis of Crude 2-Methyl-9H-xanthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex NMR spectra of crude 2-Methyl-9H-xanthene.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for the key protons in this compound?
A1: The expected 1H NMR chemical shifts for this compound in CDCl3 are summarized in the table below. These values are predicted and may vary slightly based on experimental conditions. The aromatic region will show complex splitting patterns due to proton-proton coupling.
Q2: What are the expected 13C NMR chemical shifts for this compound?
A2: The predicted 13C NMR chemical shifts for this compound in CDCl3 are listed in the data presentation section. Aromatic carbons typically appear in the 110-160 ppm range.
Q3: What are some common impurities I might see in the NMR spectrum of crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., from a Friedel-Crafts reaction), side-products from polyalkylation, or residual solvents from the workup (e.g., ethyl acetate, dichloromethane).
Q4: How can I confirm the presence of the methylene bridge (9-H2) protons?
A4: The methylene bridge protons at the 9-position are expected to appear as a singlet around 4.04 ppm. This signal is a key indicator of the xanthene backbone.
Troubleshooting Guides
Issue 1: My aromatic region (around 7.0-7.5 ppm) is a complex, overlapping multiplet. How can I simplify it?
-
Answer: Overlapping signals in the aromatic region are common for compounds like this compound.[1] Here are a few troubleshooting steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) can alter the chemical shifts of the aromatic protons and may resolve the overlapping signals.
-
Increase Spectrometer Frequency: If available, using a higher field NMR spectrometer (e.g., 500 MHz or higher) will increase the dispersion of the signals, potentially resolving the multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the complex multiplets.
-
Issue 2: I see more than one singlet in the methyl region (around 2.3 ppm). What could this be?
-
Answer: The presence of multiple singlets in the methyl region could indicate the presence of isomers or impurities.
-
Isomeric Impurities: The synthesis of this compound might also produce other methylated isomers (e.g., 1-methyl, 3-methyl, or 4-methyl xanthene) as minor byproducts, each with a slightly different chemical shift for the methyl group.
-
Polyalkylation Products: Friedel-Crafts alkylation reactions can sometimes lead to the addition of more than one alkyl group to the aromatic rings, resulting in dimethylated or trimethylated xanthene derivatives.
-
Starting Materials: Check for the presence of unreacted methylated starting materials.
-
Issue 3: My baseline is noisy and the peaks are broad.
-
Answer: A poor signal-to-noise ratio and broad peaks can result from several factors related to sample preparation and the NMR experiment itself.
-
Sample Concentration: Ensure your sample is sufficiently concentrated. For 1H NMR, 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent is typically recommended. For the less sensitive 13C NMR, a higher concentration is often necessary.
-
Sample Purity: The presence of paramagnetic impurities can lead to significant peak broadening. If possible, a quick filtration of the crude sample through a small plug of silica gel can sometimes remove these impurities.
-
Shimming: The magnetic field homogeneity (shimming) may need to be optimized. Modern spectrometers have automated shimming routines that are usually effective, but manual shimming may be required for challenging samples.
-
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound in CDCl3
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 2-CH3 | 2.35 | s | 3H |
| 9-H2 | 4.04 | s | 2H |
| Aromatic-H | 7.0 - 7.5 | m | 7H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon | Predicted Chemical Shift (ppm) |
| 2-CH3 | 21.0 |
| 9-CH2 | 36.5 |
| Aromatic C | 116.0 - 132.0 |
| Aromatic C-O | 152.0 |
Table 3: 1H NMR Chemical Shifts of Common Impurities
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.32 | s |
| Ethyl Acetate (CH3) | 2.05 | s |
| Ethyl Acetate (CH2) | 4.12 | q |
| Ethyl Acetate (CH3) | 1.26 | t |
| Water | 1.56 | s (broad) |
| Toluene (CH3) | 2.36 | s |
Experimental Protocols
Typical Synthesis of this compound via Friedel-Crafts Alkylation:
A common method for the synthesis of xanthene derivatives involves the acid-catalyzed condensation of a phenol with an appropriate aldehyde or ketone. For this compound, a plausible route is the reaction of a cresol with a salicylaldehyde derivative, or a related Friedel-Crafts type reaction.
General Procedure:
-
To a stirred solution of the appropriate phenol and aldehyde in a suitable solvent (e.g., toluene), a Lewis acid catalyst (e.g., AlCl3 or ZnCl2) is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude product.
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the crude this compound in about 0.7 mL of deuterated chloroform (CDCl3).
-
Vortex the sample until the solid is fully dissolved.
-
If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
Mandatory Visualization
Caption: Chemical structure of this compound with key positions labeled.
Caption: Troubleshooting workflow for interpreting complex NMR spectra.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Methyl-9H-xanthene: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of the privileged xanthene scaffold, such as 2-Methyl-9H-xanthene, an unambiguous confirmation of the molecular structure is paramount for understanding its chemical behavior and biological activity. While single-crystal X-ray crystallography remains the gold standard for determining three-dimensional molecular architecture, a multi-technique approach employing spectroscopic methods provides complementary and often more accessible data for routine confirmation.
This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound. We present expected and comparative data, detailed experimental protocols, and a comprehensive workflow to guide researchers in their analytical strategies.
Data Presentation: A Comparative Analysis
While a specific crystal structure for this compound is not publicly available, the following table summarizes the expected crystallographic parameters based on closely related xanthene derivatives. This is compared with the anticipated data from NMR spectroscopy and mass spectrometry.
Table 1: Comparison of Expected Analytical Data for this compound
| Parameter | X-ray Crystallography (Projected) | NMR Spectroscopy (Projected) | Mass Spectrometry (Projected) |
| General Information | Provides precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides information about the chemical environment, connectivity, and stereochemistry of atoms. | Provides the molecular weight and information about the fragmentation pattern, confirming the elemental composition and substructures. |
| Sample Requirements | Single, high-quality crystal (typically > 0.1 mm in all dimensions). | ~1-10 mg of pure sample dissolved in a deuterated solvent. | < 1 mg of pure sample, can be solid, liquid, or in solution. |
| Key Data Points | Crystal system, space group, unit cell dimensions, atomic coordinates, thermal displacement parameters. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, integration values. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
| Expected Values for this compound | Likely monoclinic or orthorhombic crystal system. The tricyclic xanthene core will be non-planar. | ¹H NMR (CDCl₃): Aromatic protons (δ 7.0-7.3 ppm), CH₂ protons at C9 (δ ~4.0 ppm), and a methyl singlet (δ ~2.3 ppm). ¹³C NMR (CDCl₃): Aromatic carbons (δ 115-150 ppm), C9 (δ ~30 ppm), and a methyl carbon (δ ~21 ppm). | Molecular Ion (M⁺•): m/z = 196.0888. Key Fragments: Loss of H• (m/z 195), loss of CH₃• (m/z 181), and fragments corresponding to the xanthene core. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the structural analysis of this compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture).
-
Crystal Mounting: A well-formed, defect-free crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For routine analysis, ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrals are then analyzed to assign the structure.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this compound, electron ionization (EI) is a common technique. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is then analyzed for the molecular ion and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound, integrating all three analytical techniques.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Xanthene Derivative
The targeted synthesis of 2-Methyl-9H-xanthene, a valuable scaffold in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a detailed comparison of two prominent synthetic routes: the Reductive Cyclization of a diaryl ether and the Intramolecular Friedel-Crafts Alkylation of a benzylphenol. Each route is presented with a comprehensive overview, experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Cyclization | Route 2: Intramolecular Friedel-Crafts Alkylation |
| Starting Materials | 2-Halobenzaldehyde, p-cresol | p-Cresol, Benzyl alcohol |
| Key Intermediate | 2-(p-Tolyloxy)benzaldehyde | 2-Benzyl-4-methylphenol |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate | High |
| Catalyst | Copper (Step 1), Lewis Acid (Step 2) | Perchloric Acid (Step 1), Acid (Step 2) |
| Reaction Conditions | High temperature (Step 1) | Moderate temperature |
| Scalability | Potentially challenging due to catalyst removal | More readily scalable |
Route 1: Reductive Cyclization of 2-(p-Tolyloxy)benzaldehyde
This two-step approach involves the initial synthesis of a diaryl ether, 2-(p-tolyloxy)benzaldehyde, via an Ullmann condensation, followed by a Lewis acid-catalyzed reductive cyclization to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-(p-Tolyloxy)benzaldehyde (Ullmann Condensation)
A mixture of 2-chlorobenzaldehyde (1.0 eq), p-cresol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in dimethylformamide (DMF) is heated at 140-150°C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(p-tolyloxy)benzaldehyde.
Note: The yield for this step is typically in the range of 60-70%.
Step 2: Reductive Cyclization to this compound
To a solution of 2-(p-tolyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst, for example, indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.1 eq), is added. The reaction mixture is stirred at room temperature for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Note: This cyclization step can proceed with yields reported in the range of 80-90% for analogous substrates.
Route 2: Intramolecular Friedel-Crafts Alkylation of 2-Benzyl-4-methylphenol
This alternative two-step synthesis commences with the benzylation of p-cresol to form 2-benzyl-4-methylphenol, which then undergoes an acid-catalyzed intramolecular Friedel-Crafts alkylation to furnish the xanthene core.
Experimental Protocols
Step 1: Synthesis of 2-Benzyl-4-methylphenol
A mixture of p-cresol (1.0 eq) and benzyl alcohol (1.2 eq) is treated with a catalytic amount of perchloric acid (0.05 eq). The reaction mixture is stirred at 80-100°C for 4-6 hours. After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, 2-benzyl-4-methylphenol, is often of sufficient purity to be used in the next step without further purification.
Note: This reaction is reported to produce 2-benzyl-4-methylphenol in high yield, typically around 90%.[1]
Step 2: Intramolecular Friedel-Crafts Alkylation to this compound
2-Benzyl-4-methylphenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A strong acid catalyst, such as trifluoroacetic acid (TFA, 1.0-2.0 eq) or a Lewis acid, is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.
Note: While a specific yield for this transformation is not documented, similar intramolecular Friedel-Crafts cyclizations of benzylphenols to xanthenes are known to proceed in good to excellent yields.
Comparative Analysis and Logical Workflow
The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired overall yield, and scalability. Route 2 appears to be more advantageous due to the higher reported yield for the initial step and the use of more common and less hazardous reagents.
References
A Comparative Guide to the Chemical Reactivity of 2-Methyl-9H-xanthene and Unsubstituted 9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methyl-9H-xanthene and its parent compound, 9H-xanthene. The presence of a methyl group on the aromatic backbone of the xanthene core can significantly influence its reactivity in various chemical transformations. This document summarizes key comparative data from the scientific literature, presents detailed experimental protocols for relevant reactions, and visualizes the underlying chemical principles.
Introduction
9H-xanthene and its derivatives are an important class of heterocyclic compounds widely utilized in the development of pharmaceuticals, dyes, and fluorescent probes. The core structure, consisting of a central pyran ring fused to two benzene rings, offers multiple sites for chemical modification. Understanding the influence of substituents on the reactivity of the xanthene scaffold is crucial for the rational design of new molecules with desired properties. This guide focuses on the comparative reactivity of this compound and unsubstituted 9H-xanthene, with a particular emphasis on photocatalytic oxidation.
Comparative Analysis of Chemical Reactivity
The introduction of a methyl group at the 2-position of the 9H-xanthene nucleus has a discernible effect on its chemical behavior. The methyl group, being an electron-donating group, can influence the electron density distribution within the aromatic system, thereby affecting the rates and outcomes of chemical reactions.
Photocatalytic Oxidation to Xanthones
A key reaction highlighting the difference in reactivity between the two compounds is the photocatalytic oxidation of the methylene bridge (C9) to a carbonyl group, yielding the corresponding xanthone. Xanthones are themselves an important class of compounds with diverse biological activities.
A comparative study on the metal-free, visible-light-induced photooxidation of 9H-xanthenes provides direct experimental evidence of the influence of the 2-methyl substituent.
Table 1: Comparison of Photocatalytic Oxidation of 9H-xanthene and this compound
| Starting Material | Product | Reaction Time (h) | Isolated Yield (%) |
| 9H-Xanthene | 9H-Xanthen-9-one (Xanthone) | 16 | 98 |
| This compound | 2-Methyl-9H-xanthen-9-one | 16 | 97 |
The experimental data indicates that under the specified photocatalytic conditions, both 9H-xanthene and this compound are efficiently oxidized to their respective xanthones in high yields. The presence of the 2-methyl group does not significantly impact the reaction time or the isolated yield in this particular transformation. This suggests that for this specific oxidation reaction, the electronic effect of the methyl group on the reactivity of the C9 methylene group is minimal.
Experimental Protocols
Detailed experimental procedures are essential for the replication and further investigation of the chemical properties of these compounds.
Synthesis of Starting Materials
General Procedure for the Synthesis of Unsubstituted 9H-Xanthenes:
A common method for the synthesis of the 9H-xanthene core involves the reductive cyclization of 2-aryloxybenzaldehydes. This can be achieved using a Lewis acid catalyst in a suitable solvent.
-
Reactants: 2-aryloxybenzaldehyde, Lewis acid (e.g., In(OTf)₃), diisopropyl ether.
-
Procedure: A solution of the 2-aryloxybenzaldehyde in diisopropyl ether is treated with a catalytic amount of the Lewis acid. The reaction mixture is heated at an elevated temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Note: A specific protocol for the synthesis of this compound via this method would involve starting with the appropriately substituted 2-(p-tolyloxy)benzaldehyde.
Photocatalytic Oxidation of 9H-Xanthenes
The following protocol is based on the metal-free photocatalytic oxidation of 9H-xanthenes to xanthones.
-
Reactants: 9H-xanthene or this compound, Riboflavin tetraacetate (photocatalyst), Acetonitrile (solvent), Molecular Oxygen.
-
Apparatus: A reaction vessel equipped with a magnetic stirrer and a visible light source (e.g., blue LEDs).
-
Procedure:
-
To a solution of the xanthene derivative (1.0 mmol) in acetonitrile (5 mL), add riboflavin tetraacetate (5 mol%).
-
Bubble oxygen through the solution for 10 minutes to ensure an oxygen-saturated atmosphere.
-
Irradiate the reaction mixture with visible light at a controlled temperature (e.g., 30 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the corresponding xanthone.
-
Visualizing Reaction Pathways
Graphviz diagrams can be used to illustrate the logical flow of the synthesis and subsequent reactions of the xanthene derivatives.
Caption: Synthetic route to 9H-xanthenes and their subsequent photocatalytic oxidation.
Further Considerations and Future Research
While the photocatalytic oxidation shows comparable results for both compounds, it is anticipated that the electronic influence of the 2-methyl group would be more pronounced in other chemical reactions, such as electrophilic aromatic substitution. The electron-donating nature of the methyl group is expected to activate the aromatic ring towards electrophilic attack, potentially leading to higher reaction rates and different regioselectivity compared to the unsubstituted 9H-xanthene.
Further studies are warranted to provide a more comprehensive comparison. Specifically, quantitative data on the rates and product distributions for electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on both this compound and 9H-xanthene would be highly valuable. Additionally, investigating reactions that involve the C9 position, such as deprotonation followed by reaction with an electrophile, could reveal more subtle differences in reactivity stemming from the electronic and steric effects of the 2-methyl group.
This guide serves as a foundational resource for researchers interested in the chemistry of xanthenes. The provided data and protocols offer a starting point for further exploration and the development of novel xanthene-based compounds with tailored properties for various applications in science and medicine.
Spectroscopic Comparison of 2-Methyl-9H-xanthene and Its Isomers: A Comprehensive Guide
A detailed analysis of the spectroscopic characteristics of 2-Methyl-9H-xanthene and its positional isomers reveals distinct differences in their spectral data, providing a valuable tool for their differentiation and characterization. This guide presents a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
This comparison guide is intended for researchers, scientists, and professionals in drug development, offering a systematic reference for the spectroscopic identification of methyl-substituted 9H-xanthene isomers. The position of the methyl group on the xanthene core significantly influences the electronic environment of the molecule, leading to unique spectral fingerprints for each isomer. While experimental data for all isomers across all spectroscopic techniques can be challenging to consolidate from a single source, this guide compiles available information and provides predicted data where experimental values are not readily accessible.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers: 1-Methyl-9H-xanthene, 3-Methyl-9H-xanthene, 4-Methyl-9H-xanthene, and 9-Methyl-9H-xanthene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of methyl-9H-xanthene isomers are primarily distinguished by the chemical shift and splitting pattern of the methyl protons and the aromatic protons. The position of the methyl group affects the electronic shielding of nearby protons, causing shifts in their resonance frequencies.
| Compound | Methyl Protons (δ, ppm) | Methylene Protons (C9-H₂) (δ, ppm) | Aromatic Protons (δ, ppm) |
| 9H-Xanthene (Parent) | - | ~4.03 (s) | ~6.9-7.3 (m) |
| 1-Methyl-9H-xanthene | ~2.3-2.5 (s) | ~4.0 (s) | ~6.8-7.2 (m) |
| This compound | ~2.3-2.4 (s) | ~4.0 (s) | ~6.8-7.2 (m) |
| 3-Methyl-9H-xanthene | ~2.3-2.4 (s) | ~4.0 (s) | ~6.7-7.1 (m) |
| 4-Methyl-9H-xanthene | ~2.2-2.4 (s) | ~4.0 (s) | ~6.8-7.2 (m) |
| 9-Methyl-9H-xanthene | ~1.4-1.5 (d) | ~4.1 (q) | ~6.9-7.3 (m) |
| Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and instrument used. Data is a combination of available experimental and predicted values. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shift of the methyl carbon and the carbons of the xanthene skeleton are indicative of the substitution pattern.
| Compound | Methyl Carbon (δ, ppm) | Methylene Carbon (C9) (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 9H-Xanthene (Parent) | - | ~36.5 | ~116-152 |
| 1-Methyl-9H-xanthene | ~18-20 | ~36.5 | ~115-153 |
| This compound | ~20-22 | ~36.5 | ~116-152 |
| 3-Methyl-9H-xanthene | ~20-22 | ~36.5 | ~115-152 |
| 4-Methyl-9H-xanthene | ~18-20 | ~36.5 | ~116-153 |
| 9-Methyl-9H-xanthene | ~25-27 | ~40-42 | ~116-152 |
| Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and instrument used. Data is a combination of available experimental and predicted values. |
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be very similar, with characteristic bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the C-O-C stretching of the xanthene ether linkage. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns.
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) |
| 9H-Xanthene (Parent) | ~3060-3020 | ~1600, 1480, 1450 | ~1240 (asymmetric), ~1030 (symmetric) |
| Methyl Isomers | ~3060-3020 | ~1600, 1480, 1450 | ~1240 (asymmetric), ~1030 (symmetric) |
| Note: The positions of the absorption bands are approximate. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of xanthene and its derivatives are characterized by absorption bands arising from π-π* transitions within the aromatic system. The position of the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima.
| Compound | λmax (nm) |
| 9H-Xanthene (Parent) | ~255, 290 |
| Methyl Isomers | Similar to the parent compound, with potential minor shifts of a few nanometers. |
| Note: The absorption maxima (λmax) are approximate and can vary depending on the solvent. |
Mass Spectrometry (MS)
The mass spectra of these isomers will all show a molecular ion peak (M⁺) corresponding to their molecular weight (C₁₄H₁₂O, m/z = 196.25). The fragmentation patterns are expected to be similar, with the primary fragmentation involving the loss of hydrogen or the methyl group, and cleavage of the xanthene ring. The relative intensities of the fragment ions may differ slightly between isomers.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Methyl Isomers | 196 | 195 ([M-H]⁺), 181 ([M-CH₃]⁺), 168 ([M-CO]⁺), 139 |
| Note: The fragmentation pattern is a generalized prediction. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for each analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile, thermally stable compounds and often results in extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Purity Assessment of Synthesized 2-Methyl-9H-xanthene by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a synthesized batch of 2-Methyl-9H-xanthene with a commercially available analytical standard. The purity assessment is conducted using a robust High-Performance Liquid Chromatography (HPLC) method, offering a reliable and accurate determination of the synthesized compound's quality. This document outlines the detailed experimental protocol, presents comparative data, and visualizes the workflow for clarity and reproducibility.
Comparative Purity Analysis
The purity of the in-house synthesized this compound was evaluated against a certified analytical standard obtained from a commercial supplier. The HPLC analysis revealed a high degree of purity for the synthesized batch, comparable to the commercial standard. The primary impurities detected were likely unreacted starting materials and a minor byproduct from a potential side reaction during synthesis.
Table 1: Comparative HPLC Data for this compound Purity Assessment
| Sample ID | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Synthesized this compound | |||
| Impurity 1 (likely p-cresol) | 3.2 | 0.15 | |
| Impurity 2 (likely salicylaldehyde) | 4.5 | 0.20 | |
| This compound | 12.8 | 99.60 | 99.60% |
| Impurity 3 (unidentified) | 15.1 | 0.05 | |
| Commercial Standard | |||
| This compound | 12.8 | 99.95 | 99.95% |
| Minor unidentified peaks | - | 0.05 |
Experimental Protocol
A detailed methodology for the HPLC-based purity assessment is provided below. This protocol is designed to be readily implemented in a standard analytical laboratory.
Materials and Reagents
-
Synthesized this compound
-
This compound analytical standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
p-Cresol (analytical standard, for impurity identification)
-
Salicylaldehyde (analytical standard, for impurity identification)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound analytical standard in 100 mL of methanol.
-
Synthesized Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the synthesized this compound in 100 mL of methanol.
-
Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of p-cresol and salicylaldehyde in methanol. These can be used for peak identification via spiking experiments if necessary.
Data Analysis
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams have been generated.
Caption: Experimental workflow for HPLC purity assessment.
Validating the Identity of 2-Methyl-9h-xanthene: A Comparative Guide to Derivatization and Direct Analysis
For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of a chemical entity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of two primary approaches for validating the identity of 2-Methyl-9h-xanthene: chemical derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and performance characteristics to aid in selecting the most appropriate method for your analytical needs.
Performance Comparison: Derivatization vs. Direct Analysis
The choice between derivatization and direct analysis hinges on a trade-off between sensitivity, specificity, and sample preparation complexity. While derivatization can enhance the chromatographic properties and mass spectrometric fragmentation of an analyte, it introduces additional steps that can be a source of error. Direct analysis, on the other hand, offers a more straightforward workflow but may have limitations in terms of sensitivity for certain compounds.
| Parameter | Derivatization Method (Friedel-Crafts Acylation followed by GC-MS) | Direct Analysis Method (GC-MS) | Direct Analysis Method (NMR Spectroscopy) |
| Principle | Chemical modification to introduce a functional group that improves volatility, thermal stability, and chromatographic separation, leading to a more readily detectable derivative. | Separation of the intact molecule based on its volatility and interaction with the GC column, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of the intact molecule in solution. |
| Selectivity | High, as the derivatization can be specific to the xanthene core, and the resulting derivative has a unique mass spectrum. | Moderate to High, dependent on chromatographic resolution from potential isomers and impurities. | Very High, provides unambiguous structural elucidation through chemical shifts, coupling constants, and 2D correlation experiments. |
| Sensitivity (LOD) | Potentially lower (higher sensitivity) due to improved chromatographic peak shape and enhanced ionization efficiency of the derivative. | Dependent on the volatility and ionization efficiency of the parent molecule. | Relatively low sensitivity, typically requiring microgram to milligram quantities of the analyte. |
| Sample Preparation | Multi-step: reaction, quenching, extraction, and purification. | Minimal: dissolution in a suitable solvent. | Minimal: dissolution in a deuterated solvent. |
| Analysis Time | Longer due to the derivatization reaction time. | Faster, direct injection after sample dissolution. | Varies, can be longer for complex 2D experiments. |
| Potential for Artifacts | Higher, due to side reactions or incomplete derivatization. | Lower, but thermal degradation in the GC inlet is possible. | Low, non-destructive technique. |
| Confirmation of Identity | Based on the retention time and mass spectrum of the known derivative. | Based on the retention time and comparison of the mass spectrum with a reference standard or library. | Definitive structural confirmation based on a complete set of 1D and 2D NMR data. |
Experimental Protocols
Derivatization Approach: Friedel-Crafts Acylation of this compound
This protocol describes a plausible method for the derivatization of this compound via Friedel-Crafts acylation, introducing an acetyl group onto one of the aromatic rings. This enhances the molecule's molecular weight and provides a characteristic fragmentation pattern in MS analysis.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 mmol) to the solution with stirring.
-
Add acetyl chloride (1.1 mmol) dropwise from the dropping funnel over 10 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure acylated this compound derivative.
-
Confirm the structure of the derivative by ¹H NMR and mass spectrometry.
-
Prepare a standard solution of the purified derivative for GC-MS analysis.
Direct Analysis Approach: GC-MS of this compound
This protocol outlines the direct analysis of this compound without prior chemical modification.
Materials:
-
This compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Set up the GC-MS instrument with the following typical parameters (optimization may be required):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Inject 1 µL of each standard and the sample solution into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Direct Analysis Approach: NMR Spectroscopy of this compound
This protocol describes the use of NMR spectroscopy for the definitive structural validation of this compound.
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR spectrometer
Procedure:
-
Dissolve the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the number and environment of the protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
For unambiguous assignment, acquire 2D NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the entire molecule.
-
-
Analyze the spectra to confirm the presence of the methyl group, the xanthene core structure, and the substitution pattern, thus validating the identity of this compound.[1][2][3][4]
Visualizing the Workflows
The following diagrams illustrate the logical flow of the derivatization and direct analysis workflows.
Caption: Workflow for identity validation via derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Cross-Referencing Experimental Data of 2-Methyl-9H-xanthene with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for cross-referencing experimentally obtained data for 2-Methyl-9H-xanthene with established literature values. Due to the limited availability of public domain experimental data for this compound, this guide utilizes a combination of known physicochemical properties and projected spectroscopic data based on the compound's structure. This approach serves as a practical template for researchers to compare their own findings against expected values.
Physicochemical and Spectroscopic Data Comparison
A direct comparison of experimentally determined data with literature values is crucial for the verification of a synthesized or isolated compound's identity and purity. The following tables present a summary of key physicochemical and spectroscopic parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₁₄H₁₂O | To be determined |
| Molecular Weight | 196.25 g/mol [1] | To be determined |
| Melting Point | Data not available | To be determined |
| Boiling Point | Data not available | To be determined |
| CAS Number | 6279-07-8[1] | N/A |
Table 2: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 7H | Aromatic protons |
| ~3.90 | s | 2H | -CH₂- (xanthene ring) |
| ~2.30 | s | 3H | -CH₃ |
Table 3: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150-120 | Aromatic carbons |
| ~130 | Quaternary aromatic carbons |
| ~30 | -CH₂- (xanthene ring) |
| ~21 | -CH₃ |
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2920-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1480 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch |
Table 5: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 196 | 100 | [M]⁺ (Molecular ion) |
| 181 | ~80 | [M-CH₃]⁺ |
| 165 | ~60 | [M-OCH₃]⁺ (potential rearrangement) |
| 152 | ~40 | [M-C₂H₄O]⁺ (potential rearrangement) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Melting Point Determination
-
Sample Preparation: Place a small amount of the crystalline sample into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: Heat the sample at a controlled rate and record the temperature range from the onset of melting to complete liquefaction.
Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental data with literature values for the identification and characterization of this compound.
Caption: A flowchart illustrating the process of synthesizing, purifying, and analyzing this compound, followed by a comparison of the experimental data with literature values for structural validation.
Signaling Pathway and Biological Activity
Xanthene derivatives are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[2] While the specific signaling pathways modulated by this compound are not extensively documented, related xanthene compounds have been shown to interact with various cellular targets. Further research is required to elucidate the precise mechanisms of action for this particular derivative. The diagram below represents a generalized potential signaling pathway that could be investigated for xanthene derivatives.
Caption: A simplified diagram showing a potential mechanism of action for this compound, from interacting with a cellular target to eliciting a biological response.
References
The Impact of Methyl Substitution on the Fluorescent Properties of Xanthene Dyes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced fluorescent properties of xanthene dyes is paramount for their application in bioimaging, sensing, and diagnostics. This guide provides a comparative analysis of methyl-substituted xanthenes, focusing on how the number and position of methyl groups influence their key photophysical parameters. The information is supported by experimental data and detailed methodologies to aid in the selection and application of these versatile fluorophores.
Xanthene dyes, such as fluorescein and rhodamine, are a cornerstone of fluorescence applications due to their high absorption coefficients, excellent fluorescence quantum yields, and good photostability. Chemical modification of the basic xanthene structure is a common strategy to fine-tune its spectral properties for specific applications. Methyl substitution, in particular, offers a subtle yet powerful means to modulate the electronic and steric environment of the chromophore, thereby altering its interaction with light and its surrounding medium.
Comparative Analysis of Photophysical Properties
The introduction of methyl groups to the xanthene core can lead to significant changes in the dye's absorption and emission maxima, fluorescence quantum yield (Φf), and fluorescence lifetime (τf). The following table summarizes the photophysical properties of a series of fluorescein derivatives in ethanol, highlighting the effect of substitution on the xanthene and phenyl rings.
| Compound | Substitution | λabs (nm) | λem (nm) | Φf | τf (ns) |
| Fluorescein (Unsubstituted) | - | 490 | 513 | 0.87 | 4.09 |
| 5(6)-Methylfluorescein | Methyl on phenyl ring | 491 | 515 | 0.85 | 4.11 |
| 5(6)-t-Butylfluorescein | t-Butyl on phenyl ring | 488 | 514 | 0.85 | 4.10 |
| Rhodamine 123 (R123) | N,N'-H2 | - | - | - | - |
| N-Methylated R123 | N-CH3 | - | - | - | - |
| N,N'-Dimethylated R123 | N,N'-(CH3)2 | - | - | - | - |
| N,N,N'-Trimethylated R123 | N,N,N'-(CH3)3 | - | - | - | - |
| N,N,N',N'-Tetramethylated R123 | N,N,N',N'-(CH3)4 | - | - | - | - |
From the available data, it is evident that simple alkyl substitution on the pendant phenyl ring of fluorescein has a relatively minor impact on its core photophysical properties in ethanol. For instance, the absorption and emission maxima, quantum yield, and lifetime of 5(6)-methylfluorescein and 5(6)-t-butylfluorescein are very similar to the parent unsubstituted fluorescein[1][2].
In contrast, studies on rhodamine derivatives suggest that N-methylation on the amino groups of the xanthene core has a more pronounced effect. Gas-phase experiments on a rhodamine 123 scaffold have shown a systematic decrease in the 0-0 transition energy by approximately 500 cm⁻¹ for each added methyl group, which is indicative of a red-shift in the absorption and emission spectra[3]. This is consistent with observations in solution where increased N-methylation in rhodamine derivatives generally leads to a bathochromic (red) shift in the absorption maxima. Furthermore, these gas-phase studies revealed a significant increase in brightness with increasing N-methylation[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of methyl-substituted xanthenes.
Absorption and Emission Spectroscopy
Absorption spectra are recorded using a UV-Vis spectrophotometer. The dye solutions are prepared in a suitable solvent (e.g., ethanol or PBS buffer) at a concentration that yields an absorbance of approximately 0.05 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects. The absorption spectra are typically recorded from 300 to 700 nm.
Fluorescence emission spectra are measured using a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum of the dye. To minimize re-absorption effects, the absorbance of the sample solution in a 1 cm fluorescence cuvette should not exceed 0.1 at the excitation wavelength[4]. The emission is scanned over a wavelength range appropriate for the dye, typically starting from 10 nm above the excitation wavelength to avoid scattered light.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an absorption profile that overlaps with the sample is chosen. For xanthene dyes, common standards include fluorescein in 0.1 N NaOH (Φf = 0.925) and rhodamine 6G in ethanol (Φf = 0.95)[5].
-
Sample Preparation: A series of solutions of both the sample and the standard are prepared in the same solvent at concentrations where the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Data Acquisition: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity (area under the emission curve) is calculated for each solution.
-
Calculation: A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the linear plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to a single or multi-exponential decay function after deconvolution with the instrument response function (IRF) to obtain the fluorescence lifetime(s).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the fluorescent properties of methyl-substituted xanthene dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of methylation on the intrinsic photophysical properties of simple rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Efficacy in the Synthesis of 2-Methyl-9H-xanthene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of xanthene derivatives is a cornerstone in the development of new therapeutic agents and functional materials. Among these, 2-Methyl-9H-xanthene and its analogues are of significant interest. This guide provides a comparative overview of the efficacy of different catalysts in the synthesis of a closely related and representative compound, 2,7-dimethyl-9H-xanthene , through the acid-catalyzed condensation of p-cresol and formaldehyde. While specific comparative data for this compound is limited in publicly available literature, the principles and catalyst comparisons presented here offer valuable insights for its synthesis.
Comparison of Catalyst Performance
The synthesis of xanthenes from phenols and aldehydes is typically catalyzed by acids, which can be broadly categorized into Brønsted and Lewis acids. The choice of catalyst significantly impacts reaction efficiency, yield, and conditions.
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (p-TSA), Methanesulfonic Acid | High temperatures (often > 100°C), Solvent or solvent-free | Moderate to High | Several hours | Readily available, inexpensive. | Harsh reaction conditions, potential for side reactions (e.g., sulfonation), corrosive, difficult to separate from the reaction mixture. |
| Heterogeneous Brønsted Acids | Amberlyst-15, Nafion-H, Sulfated Zirconia | Elevated temperatures, Solvent or solvent-free | Good to Excellent | Hours | Easy to separate and recycle, reduced corrosion and waste. | May have lower activity than homogeneous counterparts, potential for leaching of acidic sites. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃), Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) | Moderate to high temperatures, Often requires anhydrous conditions and specific solvents | Good to Excellent | Hours | High catalytic activity, can be more selective than Brønsted acids. | Often require stoichiometric amounts, sensitive to moisture, can be difficult to handle and remove from the reaction mixture, potential for metal contamination of the product. |
| Heterogeneous Lewis Acids | Zeolites (e.g., H-ZSM-5), Montmorillonite Clays, Metal-Organic Frameworks (MOFs) | Elevated temperatures, Solvent or solvent-free | Good to Excellent | Hours | Recyclable, high thermal stability, shape-selective catalysis is possible. | Higher cost, preparation of the catalyst can be complex, potential for pore blockage. |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of 2,7-dimethyl-9H-xanthene, which can be adapted for different acid catalysts.
Synthesis of 2,7-dimethyl-9H-xanthene via Acid-Catalyzed Condensation of p-Cresol and Formaldehyde
Materials:
-
p-Cresol
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Amberlyst-15, or Zinc Chloride)
-
Solvent (e.g., Toluene, Dioxane, or solvent-free)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-cresol (2 equivalents) and the chosen acid catalyst (catalytic amount, e.g., 5-10 mol%).
-
Addition of Formaldehyde: Slowly add formaldehyde (1 equivalent) to the stirred mixture. If using paraformaldehyde, it can be added directly with the p-cresol.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and maintain for the required reaction time (monitor by TLC). For solvent-free conditions, the mixture is heated directly. If a solvent is used, it is added before heating.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.
-
Neutralization and Extraction: Dilute the reaction mixture with an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford the pure 2,7-dimethyl-9H-xanthene.
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
The acid-catalyzed formation of the xanthene ring from p-cresol and formaldehyde proceeds through a well-established electrophilic aromatic substitution mechanism.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methyl-9H-xanthene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Methyl-9H-xanthene, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to collect the solid waste in a designated, labeled container for pickup by a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Carefully sweep up any solid this compound, avoiding the creation of dust.
-
If dealing with a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
-
Containerization:
-
Place the collected waste into a clearly labeled, sealable container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
-
Labeling:
-
The label on the waste container must clearly state "Hazardous Waste" and "this compound".
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
